Phyltetralin
Description
See also: Phyllanthus amarus top (part of).
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-25-13-17-9-16-11-22(29-5)23(30-6)12-18(16)24(19(17)14-26-2)15-7-8-20(27-3)21(10-15)28-4/h7-8,10-12,17,19,24H,9,13-14H2,1-6H3/t17-,19-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZKSEXMNQGXJU-ROMRWMGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317953 | |
| Record name | Phyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123048-17-9 | |
| Record name | Phyltetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123048-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phyltetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123048179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN67OWS5VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Biological Properties of Phyltetralin
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of this compound, a natural lignan with noteworthy immunomodulatory properties. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a lignan that has been isolated from plants of the Phyllanthus genus, notably Phyllanthus amarus, Phyllanthus niruri, and Phyllanthus urinaria[1][2][3]. Lignans are a class of polyphenols that are products of secondary metabolism in plants.
IUPAC Name: (1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene[1]
Molecular Formula: C₂₄H₃₂O₆[1][4][5][6]
Molecular Weight: 416.51 g/mol [1][4][5]
CAS Number: 123048-17-9[1][4][6][7]
SMILES: COC[C@H]1CC2=CC(=C(C=C2--INVALID-LINK--C3=CC(=C(C=C3)OC)OC)OC)OC[1]
The core of this compound's structure is a tetralin (1,2,3,4-tetrahydronaphthalene) moiety[8]. This central scaffold is substituted with a dimethoxyphenyl group and several methoxymethyl groups, which contribute to its physicochemical properties and biological activities.
Biological Activity and Quantitative Data
This compound has demonstrated significant immunosuppressive and anti-inflammatory effects in preclinical studies. Its activities are particularly notable in the context of innate immunity, with specific actions on neutrophils.
The primary reported biological activities of this compound include:
-
Inhibition of Polymorphonuclear Neutrophil (PMN) Chemotaxis: this compound has been shown to inhibit the directed migration of neutrophils, a key process in the inflammatory response[4].
-
Inhibition of Reactive Oxygen Species (ROS) Production: It strongly inhibits the production of ROS by neutrophils stimulated with phorbol myristate acetate (PMA)[4]. ROS are critical mediators of inflammation and tissue damage.
-
Modulation of Phagocytic Activity: this compound exhibits moderate inhibition of engulfment activity by phagocytes and weak inhibition of the expression of the adhesion molecule CD18[4].
The quantitative data for the key biological activities of this compound are summarized in the table below.
| Biological Activity | Assay System | IC₅₀ Value (µM) | Reference |
| Inhibition of PMN Chemotaxis | In vitro human neutrophils | 4.01 | [4] |
| Inhibition of ROS Production | PMA-stimulated human neutrophils | 0.73 | [4] |
Proposed Signaling Pathways
While the precise molecular targets and signaling pathways directly modulated by this compound have not been fully elucidated, studies on the extracts of Phyllanthus amarus and its other bioactive lignans, such as phyllanthin and hypophyllanthin, suggest that its anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling cascades[9][10][11]. It is hypothesized that this compound may exert its effects through similar mechanisms.
The proposed signaling pathways involved in the anti-inflammatory action of Phyllanthus amarus constituents include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.
-
Phosphatidylinositol 3-kinase/Akt (PI3K-Akt) Pathway: This pathway is implicated in the regulation of cellular survival, proliferation, and inflammation.
Below is a graphical representation of the hypothesized signaling pathway through which this compound may exert its anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from standard laboratory procedures.
Polymorphonuclear Neutrophil (PMN) Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber or µ-Slide Chemotaxis)
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound at various concentrations
-
Culture medium (e.g., RPMI 1640 with 0.5% HSA)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend the isolated neutrophils in the culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Prepare the chemotaxis chamber. Add the chemoattractant to the lower chamber and the neutrophil suspension to the upper chamber, which is separated by a porous membrane.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the production of ROS by neutrophils, typically using a fluorescent probe.
Materials:
-
Isolated human neutrophils
-
Phorbol myristate acetate (PMA) as a stimulant
-
This compound at various concentrations
-
Fluorescent ROS probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometer or flow cytometer
Procedure:
-
Isolate neutrophils as described in the chemotaxis assay protocol.
-
Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with the DCFH-DA probe by incubating them with 5-10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Pre-incubate the loaded cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate ROS production by adding a final concentration of 25-100 nM PMA.
-
Immediately measure the increase in fluorescence over time using a fluorometer or flow cytometer. The oxidized form of the probe (DCF) is fluorescent.
-
Calculate the rate of ROS production and the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
Below is a graphical representation of the experimental workflow for the ROS production assay.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory and immunosuppressive properties, particularly concerning neutrophil function. The available quantitative data on its potent inhibition of chemotaxis and ROS production highlight its potential as a lead compound for the development of novel therapeutics for inflammatory disorders.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound: Identifying the direct binding partners of this compound is crucial for a complete understanding of its mechanism of action.
-
Validating the proposed signaling pathways: Further studies are needed to confirm the inhibitory effects of this compound on the NF-κB, MAPK, and PI3K-Akt pathways in relevant cell types.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases will be a critical step in its development as a drug candidate.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.
References
- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS production assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemotaxis of PMN [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Abundance, and Analysis of Phyltetralin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the lignan Phyltetralin, focusing on its natural origins, concentration in source materials, and the technical protocols for its isolation and quantification.
Introduction to this compound
This compound is a naturally occurring lignan, a class of polyphenolic compounds known for a variety of biological activities. It is primarily isolated from plants belonging to the Phyllanthus genus, which have a long history of use in traditional medicine.[1][2] Lignans such as this compound are secondary metabolites synthesized by plants, often as part of their defense mechanisms. Research has indicated that this compound, along with other lignans from Phyllanthus species, possesses antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest for further pharmacological investigation.[1]
Natural Sources
This compound has been identified in several species within the Phyllanthus genus (Family: Phyllanthaceae). These herbaceous plants are widely distributed in tropical and subtropical regions across the globe.[1] The primary documented sources of this compound include:
-
Phyllanthus niruri L.[3]
-
Phyllanthus amarus Schum. & Thonn.[4]
-
Phyllanthus fraternus G.L.Webster[4]
-
Phyllanthus tenellus Roxb.[4]
-
Phyllanthus virgatus G.Forst.[4]
Among these, Phyllanthus niruri has been a key subject for the quantification of this compound, with studies analyzing its concentration across different parts of the plant and at various growth stages.
Abundance of this compound
The concentration of this compound can vary significantly based on the plant species, the specific part of the plant analyzed (roots, stems, or leaves), and the developmental stage of the plant. A detailed study on Phyllanthus niruri provides the most comprehensive quantitative data available to date.
Table 1: Quantitative Abundance of this compound in Phyllanthus niruri L.
| Plant Part | Growth Period | Abundance (mg/g of dried material) |
|---|---|---|
| Root | Seedling Stage | 0.057 |
| Vigorous Growth Stage | 0.076 | |
| Blooming Stage | 0.124 | |
| Fruiting Stage | 0.101 | |
| Stem | Seedling Stage | 0.043 |
| Vigorous Growth Stage | 0.065 | |
| Blooming Stage | 0.106 | |
| Fruiting Stage | 0.088 | |
| Leaves | Seedling Stage | 0.071 |
| Vigorous Growth Stage | 0.113 | |
| Blooming Stage | 0.165 | |
| Fruiting Stage | 0.132 |
Data sourced from a 2014 HPLC-UV analysis of Phyllanthus niruri L. from Guangxi province, China.[3]
Experimental Protocols
The isolation and quantification of this compound typically involve solvent extraction followed by chromatographic separation and analysis.
This protocol is a synthesized methodology based on common practices for lignan extraction from Phyllanthus species.
-
Preparation of Plant Material: Air-dry the whole plant or specific parts (leaves, stems, roots) and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate or reflux the powdered plant material (e.g., 100 kg) with 80% ethanol (3 x 300 L) for 2 days.[3]
-
Pool the extracts and evaporate the solvent under vacuum to yield a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Disperse the crude residue in water.
-
Perform extraction with petroleum ether to separate nonpolar compounds. The lignans will remain in the petroleum ether fraction.[3]
-
-
Chromatographic Purification:
-
Concentrate the petroleum ether extract to yield a residue.
-
Subject the residue to silica gel column chromatography.[3]
-
Elute the column with a solvent system such as ethyl acetate-petroleum ether (e.g., 2:1 v/v) to separate the fractions.[3]
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing this compound.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield this compound with >95% purity.[3]
-
-
Sample Preparation: Extract a known weight (e.g., 1.0 g) of dried, powdered plant material with methanol. Filter the extract through a 0.45 µm syringe filter prior to injection.[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector set at a wavelength where lignans show maximum absorbance (e.g., 230 nm or 280 nm).
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Calculate the amount of this compound in the plant samples by comparing the peak area from the sample chromatogram to the standard curve.
-
Visualized Workflows and Pathways
The following diagram illustrates the typical workflow for the extraction and quantitative analysis of this compound from a plant source.
Caption: Workflow for this compound Quantification.
This compound, as a lignan, is synthesized via the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various phenolic compounds. The key step in lignan biosynthesis is the oxidative dimerization of two coniferyl alcohol units.
Caption: Generalized Lignan Biosynthesis Pathway.
References
Phyltetralin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyltetralin, a lignan isolated from the medicinal plant Phyllanthus amarus, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and focuses on its immunomodulatory and anti-inflammatory effects. Detailed experimental protocols for assessing its activity on neutrophil chemotaxis and reactive oxygen species (ROS) production are presented. Furthermore, this guide elucidates the likely signaling pathways involved in this compound's mechanism of action, providing a foundation for future research and drug development endeavors.
Chemical and Physical Properties
This compound is a lignan with the CAS Registry Number 123048-17-9 [1][2][3][4][5]. Its molecular formula is C₂₄H₃₂O₆, corresponding to a molecular weight of approximately 416.5 g/mol [1][4].
| Property | Value | Source |
| CAS Number | 123048-17-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₃₂O₆ | [1][2] |
| Molecular Weight | 416.5 g/mol | [1][4] |
Biological Activity
This compound has demonstrated significant immunosuppressive and anti-inflammatory properties. Lignans isolated from Phyllanthus amarus, including this compound, have been shown to possess in vitro and in vivo anti-inflammatory activities. The primary biological activities of this compound are summarized in the table below.
| Biological Activity | IC₅₀ Value | Cell Type | Source |
| Inhibition of Polymorphonuclear Neutrophil (PMN) Chemotaxis | 4.01 µM | Human Leukocytes | [2][3] |
| Inhibition of Reactive Oxygen Species (ROS) Production | 0.73 µM | PMA-stimulated Neutrophils | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the biological activity of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol describes the evaluation of this compound's effect on neutrophil migration.
Objective: To determine the inhibitory effect of this compound on the chemotaxis of human neutrophils towards a chemoattractant.
Materials:
-
This compound
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
Dextran
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Trypan blue solution
-
Light microscope
-
Hemocytometer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining erythrocytes.
-
Wash the purified neutrophils with HBSS and resuspend in RPMI 1640 medium supplemented with 0.5% FBS.
-
Assess cell viability using the trypan blue exclusion method; viability should be >95%.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Chemotaxis Assay:
-
Place the chemoattractant (e.g., 10 nM IL-8) in the lower wells of the Boyden chamber.
-
In the upper wells, add the neutrophil suspension that has been pre-incubated for 30 minutes at 37°C with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Separate the upper and lower chambers with a 5 µm pore size polycarbonate membrane.
-
Incubate the chamber at 37°C in a 5% CO₂ humidified atmosphere for 60-90 minutes.
-
-
Cell Migration Analysis:
-
After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik).
-
Count the number of migrated neutrophils in several high-power fields under a light microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Reactive Oxygen Species (ROS) Inhibition Assay
This protocol details the measurement of this compound's ability to inhibit ROS production in neutrophils.
Objective: To quantify the inhibitory effect of this compound on ROS generation by phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils.
Materials:
-
This compound
-
Isolated human neutrophils (as described in section 3.1)
-
Phorbol 12-myristate 13-acetate (PMA)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation:
-
Resuspend the isolated neutrophils in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
DCFH-DA Loading:
-
Incubate the neutrophils with 10 µM DCFH-DA for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After incubation, wash the cells twice with PBS to remove excess DCFH-DA.
-
-
ROS Inhibition Measurement:
-
Aliquot the DCFH-DA-loaded neutrophils into the wells of a black 96-well microplate.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 15 minutes at 37°C.
-
Induce ROS production by adding a final concentration of 100 nM PMA to each well (except for the negative control).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorometric microplate reader.
-
Monitor the fluorescence kinetically for 60 minutes or take an endpoint reading.
-
Calculate the percentage of ROS inhibition for each concentration of this compound compared to the PMA-stimulated vehicle control.
-
Signaling Pathway
The anti-inflammatory effects of several lignans from Phyllanthus amarus, which are structurally related to this compound, have been shown to be mediated through the downregulation of key inflammatory signaling pathways. It is highly probable that this compound exerts its effects through a similar mechanism, involving the inhibition of the NF-κB, MAPK, and PI3K-Akt signaling pathways.
Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), Toll-like receptors (TLRs) on the surface of immune cells like macrophages are activated. This triggers a downstream cascade involving the activation of PI3K-Akt and MAPK pathways, which in turn leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2) that mediate the inflammatory response. This compound is hypothesized to inhibit one or more key steps in this cascade, thereby reducing the production of inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and immunosuppressive properties. The provided experimental protocols offer a framework for the consistent evaluation of these activities. The elucidation of its likely mechanism of action via the NF-κB, MAPK, and PI3K-Akt signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory disorders. This technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and application of this compound in drug discovery and development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. assaygenie.com [assaygenie.com]
- 3. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Phyltetralin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyltetralin, a lignan found in plants of the Phyllanthus genus, is a natural compound of interest for its potential pharmacological activities. Lignans from Phyllanthus species have been reported to possess a range of biological effects, including antiviral, anti-inflammatory, and hepatoprotective properties.[1] Preliminary assessment of a compound's cytotoxicity is a critical first step in the drug discovery process to determine its potential as a therapeutic agent and to establish a safe dosage window. This technical guide provides an overview of the available data on the cytotoxicity of this compound, detailed experimental protocols for its screening, and a discussion of potential signaling pathways that may be involved in its cytotoxic effects, should any exist.
Quantitative Data on this compound Cytotoxicity
To date, comprehensive preliminary cytotoxicity screening data for this compound across a wide range of cell lines is limited in the public domain. One study has reported on the cytotoxic effects of this compound on human leukemia cell lines. The available quantitative data is summarized in the table below.
| Cell Line | Assay | Concentration | % Cell Viability | IC50 Value | Source |
| K-562 (human leukemia) | Not specified | up to 41.6 µg/mL | No cytotoxic action observed | > 41.6 µg/mL | [2] |
| Lucena-1 (vincristine-resistant human leukemia) | Not specified | up to 41.6 µg/mL | No cytotoxic action observed | > 41.6 µg/mL | [2] |
Note: The available data suggests that this compound does not exhibit significant cytotoxicity in the tested leukemia cell lines at concentrations up to 41.6 µg/mL.[2] Further research is required to evaluate its effects on other cancer cell lines and at higher concentrations.
Experimental Protocols
A standard method for preliminary cytotoxicity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Screening of this compound
1. Materials:
- This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader
2. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus the concentration of this compound.
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a preliminary cytotoxicity screening of a natural product like this compound.
Caption: Workflow for Preliminary Cytotoxicity Screening.
Hypothetical Signaling Pathway for Cytotoxicity
While the specific signaling pathways affected by this compound have not been elucidated, many natural cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a generalized apoptosis signaling pathway that could be investigated if this compound is found to have cytotoxic effects.
Caption: Generalized Intrinsic Apoptosis Pathway.
Conclusion
The preliminary data available suggests that this compound has low cytotoxicity against the tested leukemia cell lines. However, comprehensive screening across a broader panel of cancer cell lines and at a wider range of concentrations is necessary to fully characterize its cytotoxic potential. The provided experimental protocol for the MTT assay offers a robust starting point for such investigations. Should this compound demonstrate cytotoxic activity, further studies to elucidate the underlying molecular mechanisms, such as the potential induction of apoptosis, would be warranted. This technical guide serves as a foundational resource for researchers embarking on the cytotoxic evaluation of this compound.
References
Phyltetralin: A Lignan from Traditional Medicine with Potent Anti-Inflammatory and Immunomodulatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phyltetralin, a lignan found in various Phyllanthus species, has garnered significant interest within the scientific community for its potential therapeutic applications. Plants of the Phyllanthus genus, such as Phyllanthus urinaria and Phyllanthus amarus, have a long history of use in traditional medicine systems worldwide, including Ayurveda and Traditional Chinese Medicine, for treating a wide array of ailments ranging from jaundice and liver disorders to inflammatory conditions.[1][2] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for the pharmacological effects of these medicinal plants.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and the signaling pathways it modulates.
Chemical and Physical Properties
This compound is a lignan with the chemical formula C₂₄H₃₂O₆ and a molecular weight of 416.5 g/mol .[5] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₆ | [5] |
| Molecular Weight | 416.5 g/mol | [5] |
| IUPAC Name | (1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | [5] |
| CAS Number | 123048-17-9 | [5][6] |
| Appearance | Powder | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Role in Traditional Medicine
Phyllanthus species containing this compound have been traditionally used to treat a variety of conditions. In Traditional Chinese Medicine, P. urinaria is used to clear heat-toxin and remove dampness, and is employed in the treatment of jaundice, enteritis, and diarrhea.[1] In India, these plants are considered diuretics and are used for liver and kidney ailments.[1][7] The documented traditional uses for ailments with an inflammatory component have prompted scientific investigation into the anti-inflammatory and immunomodulatory properties of its constituents, including this compound.
Pharmacological Activities and Quantitative Data
This compound has demonstrated significant anti-inflammatory and antioxidant activities in various in vitro studies. Notably, it has been shown to be a potent inhibitor of neutrophil chemotaxis and respiratory burst, key processes in the inflammatory response.
| Activity | Assay | Model | IC₅₀ / Result | Reference |
| Anti-inflammatory | Neutrophil Chemotaxis Inhibition | Human Polymorphonuclear Neutrophils (PMNs) | 4.01 µM | [8] |
| Antioxidant | Reactive Oxygen Species (ROS) Inhibition | Phorbol Myristate Acetate (PMA)-stimulated Neutrophils | 0.73 µM | [8] |
| Anti-inflammatory | Inhibition of Neutrophil Migration | Human Polymorphonuclear Neutrophils (PMNs) | Strong inhibition at non-toxic doses | [8] |
Experimental Protocols
Isolation and Purification of this compound from Phyllanthus amarus
This protocol is adapted from established methods for the isolation of lignans from Phyllanthus species.
1. Plant Material and Extraction:
-
Air-dry the aerial parts of Phyllanthus amarus in the shade and pulverize the dried material into a coarse powder.
-
Macerate the powdered plant material with a mixture of n-hexane and ethyl acetate (e.g., 2:1 v/v) for 24-48 hours at room temperature with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
3. Purification:
-
Combine the fractions containing this compound based on the TLC profile.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to yield pure this compound.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.
In Vitro Anti-inflammatory Assay: Inhibition of Neutrophil Chemotaxis
This protocol is based on the Boyden chamber assay.
1. Neutrophil Isolation:
-
Isolate human neutrophils from the fresh venous blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from erythrocytes.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
2. Chemotaxis Assay:
-
Use a 48-well microchemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size) separating the upper and lower wells.
-
Place a chemoattractant (e.g., N-formyl-methionyl-leucyl-phenylalanine, fMLP) in the lower wells.
-
In the upper wells, add the isolated neutrophils pre-incubated with different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.
3. Quantification:
-
After incubation, remove the filter and stain it with a suitable dye (e.g., Diff-Quik).
-
Count the number of neutrophils that have migrated to the lower side of the filter using a light microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
In Vitro Antioxidant Assay: Inhibition of Reactive Oxygen Species (ROS) Production
This protocol measures the inhibition of ROS production in stimulated neutrophils.
1. Neutrophil Preparation:
-
Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.
2. ROS Detection:
-
Pre-incubate the neutrophils with different concentrations of this compound or a vehicle control.
-
Add a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA).
-
Stimulate the neutrophils with a potent activator of the respiratory burst, such as phorbol myristate acetate (PMA).
-
Incubate for a specified time at 37°C.
3. Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for DCF).
-
The increase in fluorescence is proportional to the amount of ROS produced.
-
Calculate the percentage of inhibition of ROS production for each concentration of this compound.
Signaling Pathway Modulation
Lignans from Phyllanthus species, including the structurally similar compounds hypophyllanthin and niranthin, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase (PI3K)-Akt.[9] It is highly probable that this compound shares a similar mechanism of action. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
Caption: Putative signaling pathways modulated by this compound.
Conclusion
This compound, a bioactive lignan from traditionally used Phyllanthus species, exhibits promising anti-inflammatory and antioxidant properties. The quantitative data on its potent inhibition of neutrophil chemotaxis and ROS production highlight its potential as a lead compound for the development of novel therapeutics for inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological activities and mechanism of action of this compound. Future research should focus on in vivo studies to validate its efficacy and safety, and to further elucidate the specific molecular targets within the NF-κB, MAPK, and PI3K-Akt signaling pathways.
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Phyltetralin from Phyllanthus amarus
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phyllanthus amarus is a medicinal plant known for its rich composition of lignans, which are of significant interest to the pharmaceutical industry due to their diverse biological activities, including hepatoprotective effects.[1][2] Phyltetralin is one of the key lignans present in this plant, alongside others like phyllanthin and hypophyllanthin.[1][3] This document provides detailed protocols for the extraction and isolation of this compound from P. amarus, summarizing quantitative data from various methods to aid researchers in selecting an optimal strategy.
Data Presentation: Comparison of Extraction Methods for Lignans from Phyllanthus amarus
The following table summarizes various extraction methods and their reported yields for lignans from P. amarus. It is important to note that yields can vary based on the geographical origin of the plant material, harvesting time, and specific experimental conditions.
| Extraction Method | Solvent System | Temperature | Duration | Key Lignan(s) Quantified | Reported Yield/Content | Reference |
| Soxhlet Extraction | Methanol | Room Temperature | 10 hours | Phyllanthin | Not specified, but method used for isolation | [2][4] |
| Soxhlet Extraction | Hexane | Not Specified | Not Specified | Phyllanthin | 36.2 ± 2.6 mg/g of extract | [5] |
| Soxhlet Extraction | Dichloromethane | Not Specified | Not Specified | Phyllanthin | 11.7 ± 1.68 mg/g of extract | [5] |
| Soxhlet Extraction | Acetone | Not Specified | Not Specified | Phyllanthin | 11.7 ± 1.10 mg/g of extract | [5] |
| Successive Soxhlet | Pet. Ether, Chloroform, Acetone, Methanol, Water | Below 50°C (drying) | Not Specified | General Phytochemicals | Presence of terpenes, flavonoids confirmed | [2] |
| Pressurized Liquid Extraction (PLE) | Ethanol/Water (50% v/v) | 60°C to 108°C | Not Specified | Lignans | Good recovery of lignans | [6] |
| Pressurized Liquid Extraction (PLE) | Ethanol (100%) | 60°C to 108°C | Not Specified | Lignans | Most concentrated lignan extracts | [6] |
| Microwave-Assisted Extraction (MAE) | Methanol (80%) | Not Specified | Not Specified | Phyllanthin | 21.2 ± 1.30 mg/g (after column filtration) | [5] |
| Alkaline Digestion | 30% Potassium Hydroxide | Not Specified | Not Specified | Phyllanthin | 22.34 ± 0.13 mg/g | [5] |
| Percolation | n-Hexane:Ethyl Acetate (9:1 to 1:1) | Room Temp to 80°C | 10 to 30 hours | Phyllanthin | 0.6% of raw material | [7] |
| High-Performance Liquid Chromatography (HPLC) | Isocratic method | Not Specified | Not Specified | Phyllanthin, Hypophyllanthin, Niranthin | P. amarus showed higher amounts than P. urinaria | [8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - | - | - | Phyllanthin, Hypophyllanthin | P. amarus had ~0.6% (m/m) of phyllanthin | [3] |
Experimental Protocols
This section details a generalized yet comprehensive protocol for the extraction and isolation of this compound from P. amarus, based on commonly cited laboratory methods.
Protocol 1: Solvent Extraction using Soxhlet Apparatus
This is a classical and widely used method for the exhaustive extraction of phytochemicals from plant materials.
1. Preparation of Plant Material:
- Collect the whole plant of P. amarus and air-dry it in the shade for several days until brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
- Store the powdered material in an airtight container to prevent moisture absorption.
2. Soxhlet Extraction:
- Accurately weigh about 100 g of the powdered plant material and place it inside a thimble made of thick filter paper.
- Place the thimble into the main chamber of the Soxhlet apparatus.
- Fill a round-bottom flask with a suitable solvent. Methanol is commonly used for the extraction of polar lignans.[2][9] For a more targeted extraction of less polar lignans like this compound, a solvent system of hexane and ethyl acetate can be effective.[4]
- Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle.
- Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
3. Concentration of the Extract:
- After the extraction is complete, cool the apparatus and collect the solvent containing the extract from the round-bottom flask.
- Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
- The resulting crude extract can be further dried in a desiccator to remove any residual solvent.
Protocol 2: Isolation and Purification by Column Chromatography
This protocol is for the separation of individual lignans from the crude extract.
1. Preparation of the Column:
- Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The slurry packing method is generally preferred.
- Wet the silica gel with a non-polar solvent like hexane and pour it into the column.
- Allow the silica gel to settle uniformly, and then drain the excess solvent until it reaches the top of the silica bed.
2. Sample Loading and Elution:
- Dissolve the crude extract in a minimum amount of the initial mobile phase solvent.
- Load the dissolved sample carefully onto the top of the silica gel bed.
- Begin the elution process with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient is starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.
- Collect the fractions of the eluate in separate test tubes.
3. Fraction Analysis and Compound Isolation:
- Monitor the collected fractions using Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis of lignans is a mixture of hexane and ethyl acetate (e.g., 2:1 v/v).[4]
- Visualize the spots on the TLC plate under UV light or by using a suitable staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating).[4]
- Pool the fractions that show a similar TLC profile corresponding to the desired lignan.
- Concentrate the pooled fractions to obtain the isolated compound.
4. Recrystallization for Purity:
- Further purify the isolated this compound by recrystallization using a suitable solvent system, such as petroleum ether or ethanol, to obtain pure crystals.[10]
Protocol 3: Analytical Quantification by HPLC
This protocol outlines the quantitative analysis of this compound in the extract.
1. Preparation of Standard and Sample Solutions:
- Prepare a stock solution of standard this compound in HPLC-grade methanol.
- Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
- Accurately weigh the dried plant extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is common.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength where lignans show maximum absorbance (e.g., around 280 nm).
- Injection Volume: 20 µL.
3. Quantification:
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample solution and determine the peak area corresponding to this compound.
- Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for extraction and isolation of this compound.
Signaling Pathway (Logical Relationship): From Plant to Pure Compound
Caption: Logical flow from plant material to pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hakon-art.com [hakon-art.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. redalyc.org [redalyc.org]
- 5. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DE10014674B4 - Process for the extraction and isolation of phyllanthine - Google Patents [patents.google.com]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical characterization of phyllanthin from Phyllanthus amarus Schum. et Thonn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phyltetralin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phyltetralin, a lignan found in plants of the Phyllanthus genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antihyperuricemic activities.[1] Accurate and reliable quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and dosage form development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions outlined below have been validated for the quantification of four lignans, including this compound, in Phyllanthus niruri L. plant samples.[2]
| Parameter | Condition |
| HPLC System | Thermo Fisher UltiMate 3000 or equivalent |
| Column | Thermo Hypersil Gold C18 (2.1 x 250 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water (55:45, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 8-10 minutes |
2. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a range of concentrations that encompass the expected concentration of this compound in the samples. A suggested concentration range for the calibration curve is 1.4 µg/mL to 21360.0 µg/mL.[2] All solutions should be stored at 4°C when not in use.[2]
3. Sample Preparation (from Plant Material)
The following protocol is suitable for the extraction of this compound from dried and pulverized plant material of Phyllanthus niruri L.[2]
-
Accurately weigh approximately 2.0 g of the fine-powdered plant sample into a 50-mL conical flask.[2]
-
Add 20 mL of petroleum ether and perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz.[2]
-
Repeat the extraction step two more times with fresh petroleum ether.[2]
-
Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried residue in 5 mL of methanol.[2]
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC analysis.[2]
4. Method Validation
The performance of the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below, with representative data for this compound.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1.4 - 21360.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1.[2] |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1.[2] |
| Precision (%RSD) | Intra-day and inter-day precision should be evaluated. |
| Accuracy (% Recovery) | Should be assessed by spiking a known amount of standard into a sample matrix. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
Data Presentation
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Column | Thermo Hypersil Gold C18 (2.1 x 250 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water (55:45, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Temperature | 30°C[2] |
| Detection | UV at 230 nm[2] |
| Injection Volume | 10 µL[2] |
Table 2: Validation Summary for this compound Quantification by HPLC
| Parameter | This compound |
| Linear Range (µg/mL) | 1.4 - 21360.0[2] |
| Regression Equation | Y = aX + b (where Y is peak area and X is concentration) |
| Correlation Coefficient (r²) | > 0.999[2] |
| LOD (µg/mL) | To be determined experimentally |
| LOQ (µg/mL) | To be determined experimentally |
Mandatory Visualization
References
Application Notes and Protocols for the GC-MS Analysis of Phyltetralin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyltetralin is a lignan found in various species of the Phyllanthus genus, which are plants with a long history of use in traditional medicine.[1] Lignans from Phyllanthus species, including this compound, are recognized for their diverse pharmacological properties, such as antihyperuricemic and hepatoprotective activities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique well-suited for the separation, identification, and quantification of this compound and other lignans in plant extracts and pharmaceutical formulations.[1] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.
Quantitative Data Summary
The quantitative analysis of this compound by GC-MS involves the determination of its retention time and the monitoring of specific mass-to-charge (m/z) ratios of its characteristic fragments. While the exact retention time can vary depending on the specific chromatographic conditions, the mass spectrum provides a unique fingerprint for identification.
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₃₂O₆ | [2][3] |
| Molecular Weight | 416.5 g/mol | [2] |
| Exact Mass | 416.21988874 Da | [2] |
| [M+Na]⁺ Ion (LC-MS) | m/z 439.2002 | [4] |
| Characteristic Fragments (LC-MS/MS of [M+Na]⁺) | m/z 407.1, 375.1, 343.1, 311.1, 283.1 | [4] |
| Retention Time (GC-MS) | Variable; dependent on column, temperature program, and carrier gas flow rate. Requires empirical determination with a reference standard. | |
| Limit of Detection (LOD) for related lignans | 0.8 - 1.4 µg/mL | [1] |
| Limit of Quantification (LOQ) for related lignans | 11.1 - 12.2 µg/mL | [1] |
Experimental Protocols
Sample Preparation (from Phyllanthus plant material)
This protocol is adapted from established methods for the extraction of lignans from Phyllanthus species.
Materials:
-
Dried and powdered Phyllanthus plant material
-
n-Hexane (HPLC grade) or Ethanol
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
GC vials with inserts
Procedure:
-
Weigh approximately 100 mg of the dried, powdered plant material into a glass test tube.
-
Add 1 mL of n-hexane to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the sample in an ultrasonic bath for 45 minutes at 25°C.
-
Centrifuge the sample at 5000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a GC vial with an insert.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973N or equivalent |
| GC Column | DB-17HT (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 300°C |
| Oven Temperature Program | Initial temperature of 120°C, hold for 1 min, then ramp at 6°C/min to 300°C, hold for 10 min |
| Transfer Line Temperature | 300°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40 - 550 |
| Solvent Delay | 5 minutes |
Diagrams
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for this compound analysis.
Logical Relationship of Key Analytical Stages
Caption: Key stages in GC-MS analysis.
References
Application Notes and Protocols for Testing Phyltetralin's Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture assays for evaluating the anticancer properties of Phyltetralin. The protocols outlined below are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways implicated in cancer.
Overview of this compound's Anticancer Potential
This compound, a lignan isolated from plants of the Phyllanthus genus, has demonstrated potential as an anticancer agent. Preliminary studies have shown its ability to inhibit the proliferation of cancer cells. Lignans from Phyllanthus species are known to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of critical cellular signaling pathways. These notes provide a framework for the systematic evaluation of this compound's anticancer efficacy and its mechanism of action.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Assay - IC₅₀ Values of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) after 48h | IC₅₀ (µg/mL) after 72h |
| HeLa | Cervical Cancer | 50.5[1] | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined |
| NIH/3T3 | Normal Fibroblast | >100 (example) | >100 (example) |
Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells
| Cell Line | Treatment (this compound Conc.) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | Control (DMSO) | Data to be determined | Data to be determined |
| HeLa | IC₅₀ | Data to be determined | Data to be determined |
| HeLa | 2 x IC₅₀ | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis - Cell Population Distribution (%)
| Cell Line | Treatment (this compound Conc.) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| HeLa | IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
| HeLa | 2 x IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., HeLa) and a normal cell line (e.g., NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
References
Application Notes and Protocols for Studying Phyltetralin's In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Phyltetralin, a lignan found in plants of the Phyllanthus species. This compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities. The following protocols are based on established methodologies for assessing these effects in preclinical animal studies.
Anti-Inflammatory Efficacy of this compound
This compound, like other lignans from Phyllanthus species such as phyllanthin and hypophyllanthin, is known to exhibit anti-inflammatory properties.[1] The primary mechanism of action is believed to be the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)-Akt.[1][2]
Animal Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
This compound Groups: Receive this compound at different doses (e.g., 10, 25, and 50 mg/kg, administered orally).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, orally).
-
-
Drug Administration: this compound and the standard drug are administered one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
Quantitative Data Summary: Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1 |
| This compound | 25 | 0.45 ± 0.04 | 47.1 |
| This compound | 50 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03** | 67.1 |
*p < 0.05, **p < 0.01 compared to the control group. Data are expressed as mean ± SEM. (Note: This is example data for illustrative purposes).
Signaling Pathway: Anti-Inflammatory Action
References
Dissolution of Phyltetralin for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of Phyltetralin, a bioactive lignan isolated from plants of the Phyllanthus genus, for its use in a variety of in vitro studies. Adherence to proper dissolution and handling techniques is critical for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound is a lignan found in medicinal plants such as Phyllanthus niruri.[1] Like other lignans from this genus, such as phyllanthin and hypophyllanthin, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.[2] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for cell-based assays and other in vitro experiments.
Solubility and Solvent Selection
The choice of solvent is crucial for maintaining the stability and bioactivity of this compound. Based on available data, several organic solvents can be used to dissolve this compound. For in vitro studies involving cell cultures, Dimethyl Sulfoxide (DMSO) is the most recommended solvent due to its high solubilizing capacity for hydrophobic compounds and its relatively low cytotoxicity at low concentrations.
Table 1: Recommended Solvents for this compound
| Solvent | Suitability for In Vitro Studies | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions for cell-based assays. The final concentration in culture media should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[3][4] |
| Chloroform | Low | Not suitable for cell-based assays due to high toxicity. |
| Dichloromethane | Low | Not suitable for cell-based assays due to high toxicity. |
| Ethyl Acetate | Low | Generally not used for direct application in cell culture. |
| Acetone | Moderate | Can be used as a solvent, but DMSO is more common for cell culture applications.[1] Acetone has been shown to have low toxicity at concentrations up to 0.5% in some cell lines.[3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound (C₂₄H₃₂O₆) is 416.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 416.51 g/mol x 1000 mg/g = 4.165 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh 4.165 mg of this compound powder and add it to the tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage of Stock Solution:
-
It is recommended to aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to two weeks or at -80°C for longer-term storage.[1] Before use, allow the vial to equilibrate to room temperature before opening.[1]
-
Protocol for Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final DMSO concentration in the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentrations of this compound for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Calculate the dilution factor needed from your 10 mM stock solution. Remember to account for the final volume in your culture wells.
-
Perform serial dilutions in sterile cell culture medium. It is best practice to perform an intermediate dilution step to ensure accuracy.
-
Example for preparing a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Further dilute the 100 µM intermediate solution 1:10 in the final culture volume (e.g., add 10 µL of 100 µM solution to a well containing 90 µL of cells in medium for a final volume of 100 µL).
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of your this compound treatment group. This is essential to distinguish the effects of this compound from any effects of the solvent.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on studies of related lignans from Phyllanthus amarus, this compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and PI3K-Akt signaling pathways.[5][6]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Guide for the Characterization of Phyltetralin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phyltetralin, a lignan predominantly found in plants of the Phyllanthus genus, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Lignans, a class of polyphenols, are known for a wide range of biological activities, and this compound is no exception, demonstrating notable anti-inflammatory and potential anticancer effects.[1][2] This document provides a comprehensive guide to the spectroscopic characterization of this compound, including available mass spectrometry data. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound, this guide also presents comparative data from the closely related and well-characterized lignan, Phyllanthin, to aid in its characterization. Furthermore, detailed protocols for the isolation and analysis of this compound are provided, along with a putative signaling pathway illustrating its potential mechanism of action in inflammatory and cancer processes.
Spectroscopic Data for this compound Characterization
Precise structural elucidation of natural products is fundamental for drug discovery and development. The primary spectroscopic techniques employed for the characterization of lignans like this compound are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₃₂O₆ | PubChem |
| Molecular Weight | 416.5 g/mol | PubChem |
| Mass Spectrum ([M+Na]⁺) | m/z 439.2002 | ResearchGate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Phyllanthin (for comparative purposes)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 | 129.0 | - |
| 2 | 110.5 | 6.84 (d, J=8.0 Hz) |
| 3 | 148.8 | - |
| 4 | 148.1 | - |
| 5 | 108.7 | 6.78 (d, J=8.0 Hz) |
| 6 | 119.5 | 6.75 (s) |
| 7 | 41.8 | 4.72 (d, J=7.0 Hz) |
| 8 | 46.9 | 2.45 (m) |
| 9 | 71.8 | 3.89 (m) |
| 1' | 132.5 | - |
| 2' | 106.5 | 6.62 (s) |
| 3' | 147.5 | - |
| 4' | 148.5 | - |
| 5' | 108.2 | 6.58 (s) |
| 6' | 122.1 | - |
| 7' | 35.1 | 2.95 (dd, J=13.5, 4.5 Hz), 2.85 (dd, J=13.5, 11.0 Hz) |
| 8' | 52.4 | 1.85 (m) |
| 9' | 71.2 | 4.25 (dd, J=9.0, 7.0 Hz), 3.80 (dd, J=9.0, 6.5 Hz) |
| 3-OCH₃ | 55.9 | 3.88 (s) |
| 4-OCH₃ | 55.9 | 3.87 (s) |
| 3'-OCH₃ | 56.0 | 3.85 (s) |
| 4'-OCH₃ | 56.0 | 3.84 (s) |
| OCH₂O | 101.2 | 5.95 (s) |
Data is illustrative and compiled from typical values for Phyllanthin and may vary based on solvent and instrument conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Specific IR data for this compound is not widely published. Researchers can expect to observe characteristic peaks for the functional groups present in its aryltetralin lignan structure.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether) | 1260-1000 |
Experimental Protocols
The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound from plant material.
Isolation of this compound from Phyllanthus Species
This protocol outlines a common procedure for the extraction and isolation of lignans from plant material.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Phyltetralin Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Phyltetralin from plant sources, primarily from the Phyllanthus species.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
1. Why is my this compound yield consistently low?
Low yield is a common issue that can stem from several factors throughout the extraction workflow.[1] Consider the following potential causes and solutions:
-
Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species, geographical origin, harvest time, and storage conditions.[2] Lignan content in Phyllanthus niruri L., for instance, is highest during the full fruiting period (end of July to August).[3]
-
Solution: Ensure you are using high-quality, properly identified plant material. Whenever possible, use freshly harvested or correctly dried and stored plant parts, as improper storage can lead to degradation of bioactive compounds.[1][2] Young, actively growing tissues like leaves often have higher concentrations of secondary metabolites.[1]
-
-
Inefficient Cell Lysis: The solvent must penetrate the plant cell walls to extract the target compounds.
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, and extraction time are critical.
-
Compound Degradation: this compound may degrade during the extraction process due to exposure to high temperatures, extreme pH, or light.[8][9]
2. What is the best solvent for extracting this compound?
The ideal solvent depends on the chosen extraction method and the desired purity of the final extract. This compound is a lignan, and solvent selection should be based on its polarity.
-
General Recommendation: For lignans, polar organic solvents like methanol and ethanol, often mixed with a small amount of water (10-30%), are highly effective.[6][7][13] The addition of water can enhance the penetration of the solvent into the plant matrix.[6][7]
-
For Higher Purity (Initial Extraction): Less polar solvents like n-hexane can yield extracts with a higher concentration of certain lignans, although the overall extract weight may be lower.[5]
-
Defatting Step: For plant materials rich in oils and lipids (like seeds), a pre-extraction or sequential extraction with a non-polar solvent like n-hexane is recommended to remove these interfering compounds.[6]
3. How can I improve the purity of my this compound extract?
Improving purity involves removing unwanted compounds like pigments, lipids, and other secondary metabolites.
-
Pre-Extraction Defatting: As mentioned, using a non-polar solvent like n-hexane to first wash the plant material can remove lipids.[6]
-
Liquid-Liquid Partitioning: After initial extraction, the crude extract can be dissolved and partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.[14]
-
Chromatography: This is the most effective method for high-purity isolation.
-
Column Chromatography: Using silica gel is a standard method for fractionating the crude extract.[15]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to isolate this compound with very high purity.[6]
-
Centrifugal Partition Chromatography (CPC): This technique is an effective liquid-liquid chromatography method for purifying natural products.[6]
-
4. My extract is a dark, tarry substance. How can I clean it up?
A dark and resinous extract usually indicates the co-extraction of pigments (like chlorophyll) and other polymeric substances.
-
Solution 1: Charcoal Treatment: Activated charcoal can be used to decolorize the extract, but use it judiciously as it can also adsorb your target compound.
-
Solution 2: Solid-Phase Extraction (SPE): Passing the dissolved extract through an SPE cartridge (e.g., C18) can help remove highly polar or non-polar impurities.
-
Solution 3: Column Chromatography: A simple filtration through a short silica gel or Diaion HP-20 column can effectively remove many impurities.[5]
Data on Extraction Parameters
Optimizing yield requires a careful selection of extraction parameters. The tables below summarize quantitative data from various studies on lignan extraction, which can be used as a starting point for developing a protocol for this compound.
Table 1: Comparison of Different Extraction Solvents and Methods for Lignans from Phyllanthus Species
| Extraction Method | Solvent System | Plant Material | Key Lignan(s) | Yield/Content | Reference |
| Soxhlet | n-Hexane | P. niruri (aerial) | Phyllanthin | 0.82 g% (extract), 36.2 mg/g (phyllanthin) | [5] |
| Soxhlet | Dichloromethane | P. niruri (aerial) | Phyllanthin | 1.12 g% (extract), 11.7 mg/g (phyllanthin) | [5] |
| Soxhlet | Acetone | P. niruri (aerial) | Phyllanthin | 3.40 g% (extract), 11.7 mg/g (phyllanthin) | [5] |
| Maceration | Methanol | P. niruri (aerial) | Phyllanthin | 3.6 g% (extract), 3.1 mg/g (phyllanthin) | [5] |
| Microwave-Assisted | 80% Methanol | P. niruri (aerial) | Phyllanthin | 8.13 g% (extract), 21.2 mg/g (phyllanthin) | [5] |
| Enzymatic | Cellulase/Protease | P. niruri (aerial) | Phyllanthin | 13.92 g% (extract), 25.9 mg/g (phyllanthin) | [5] |
| Ultrasonic Bath | Petroleum Ether | P. niruri | This compound, etc. | Not specified | [16] |
| Microwave-Assisted | Ionic Liquid (Imidazolium Bromide) | P. niruri | Phyllanthin | 0.23 mg/g | [17] |
Table 2: Effect of Temperature and Time on Lignan Extraction
| Extraction Method | Solvent | Temperature (°C) | Time | Effect on Yield | Reference |
| General Solvent | Ethanol/Methanol | 60 - 80°C | Variable | Generally optimal for polyphenols; higher temps can cause degradation. | [9][11][18] |
| Pressurized Liquid | Water | 120 - 190°C | 15 min | TPC increases with temperature up to 190°C, then decreases. | [19] |
| Soxhlet | n-Hexane-EtOAc | 60 - 80°C | 10 hours | Effective for phyllanthin extraction. | [15] |
| General Solvent | Aqueous Alcohols | 0 - 80°C | Variable | Lignan content increased from 20°C to 60°C, then decreased at 80°C. | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to accelerate extraction and is generally more efficient than simple maceration.[20][21][22]
-
Preparation of Plant Material:
-
Dry the aerial parts of the Phyllanthus plant at 40-50°C in a hot air oven until constant weight.
-
Grind the dried material into a fine powder (approx. 40-60 mesh).
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (80:20 methanol:water v/v). The solid-to-liquid ratio should be 1:10.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 30-45 minutes at a controlled temperature (e.g., 40°C).[16]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the remaining plant material twice more with 50 mL of 80% methanol, filtering and combining the filtrates each time.
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C until a crude extract is obtained.
-
-
Storage:
-
Store the dried crude extract in a sealed, dark container at 4°C until further analysis.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a method for the quantitative analysis of this compound in the crude extract.[3][16]
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh 10 mg of the crude extract, dissolve it in 10 mL of methanol. Vortex thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 70:30 v/v). Note: The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance, typically around 230 nm or 280 nm for lignans.[23]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the standard curve.
-
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: A typical workflow from raw plant material to purified this compound.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree to diagnose and resolve low this compound yield.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. customprocessingservices.com [customprocessingservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability and degradation of a new biological pesticide, pyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. doaj.org [doaj.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 15. DE10014674B4 - Process for the extraction and isolation of phyllanthine - Google Patents [patents.google.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. effect-of-temperatures-on-polyphenols-during-extraction - Ask this paper | Bohrium [bohrium.com]
- 19. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 21. jocpr.com [jocpr.com]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Phyltetralin
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of Phyltetralin, a lignan found in plants such as Phyllanthus virgatus and Phyllanthus urinaria.[1] Proper solubilization is critical for accurate and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble[2] | A common choice for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Often used as a co-solvent in biological experiments.[3] |
| Chloroform | Soluble[2] | Primarily used for extraction and purification, not for biological assays. |
| Dichloromethane | Soluble[2] | Primarily used for extraction and purification, not for biological assays. |
| Ethyl Acetate | Soluble[2] | Primarily used for extraction and purification, not for biological assays. |
| Acetone | Soluble[2] | Can be used for stock solutions, but its volatility requires careful handling. |
Note: The term "soluble" indicates that the compound dissolves in these solvents, but specific concentrations (e.g., mg/mL) should be determined empirically for your specific lot and experimental conditions. A related lignan, Phyllanthin, is soluble in DMSO at ~10 mg/mL and in ethanol at ~5 mg/mL, which can serve as a starting reference.[3]
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.
Initial Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: Slightly increasing the final percentage of DMSO may help, but be cautious. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.
-
Vortex During Dilution: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Sonication: After dilution, briefly sonicating the solution can help break up small precipitates and improve dissolution.
Troubleshooting Guides: Advanced Solubilization Methods
If initial troubleshooting fails, more advanced formulation strategies may be necessary. These methods aim to increase the apparent solubility of the compound in aqueous media.[4][5][6]
Method 1: Co-Solvent Systems
Using a mixture of solvents can sometimes enhance solubility more effectively than a single solvent.[7][8] This is a common technique used to improve the solubility of poorly water-soluble drugs.[4]
Experimental Protocol: Preparing a Stock in a DMSO/Ethanol Co-solvent System
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of DMSO and absolute ethanol.
-
Stock Solution: Dissolve this compound in the 1:1 DMSO/ethanol mixture to your desired stock concentration. Gentle warming (to 37°C) or sonication may aid dissolution.
-
Serial Dilution: Perform serial dilutions of the co-solvent stock into your aqueous experimental buffer. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing.
-
Final Concentration Check: Always run a vehicle control with the same final concentration of the DMSO/ethanol mixture to ensure that the solvent system itself does not affect your experimental results.
References
- 1. This compound | C24H32O6 | CID 11223782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:123048-17-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Phyltetralin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Phyltetralin, with a specific focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to HPLC?
This compound is a lignan, a class of natural products.[1] Its chemical formula is C24H32O6 with a molecular weight of approximately 416.5 g/mol .[2] this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Its relatively non-polar nature suggests that reversed-phase HPLC is a suitable analytical technique.[4][5]
Q2: Which type of HPLC column is recommended for this compound analysis?
For non-polar compounds like this compound, reversed-phase columns with non-polar stationary phases such as C18 or C8 are generally suitable.[4] Phenyl-type columns can also offer alternative selectivity for aromatic compounds. The choice of column will significantly impact the separation.[6]
Q3: What are the common causes of poor peak resolution in HPLC?
Poor peak resolution, or the co-elution of peaks, can stem from several factors including increases in peak tailing, changes in selectivity, and poor sensitivity.[7] These issues can be traced back to problems with the column, mobile phase, instrumentation, or sample preparation.[8] Common culprits include an unsuitable mobile phase composition, column degradation, sample overloading, and excessive system dead volume.
Q4: What is a good starting point for developing an HPLC method for this compound?
A good starting point would be a reversed-phase method using a C8 or C18 column. The mobile phase could consist of a mixture of water and an organic solvent like acetonitrile or methanol.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred during method development for complex samples to effectively separate compounds.[4][9] For related lignans, mobile phases containing 0.1% orthophosphoric acid in water (as the aqueous component) and a mixture of acetonitrile and methanol (as the organic component) have been successfully used.[10][11]
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common peak shape problems encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.[12] This can compromise the accuracy of integration and resolution from nearby peaks.
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Explanation: For basic analytes, interactions with ionized silanol groups on silica-based columns are a common cause of tailing, especially at a mobile phase pH above 3.[12]
-
Solution:
-
Add a competitive base, like triethylamine (0.1-0.5%), to the mobile phase to block the active silanol sites.
-
Lower the mobile phase pH to suppress the ionization of silanol groups.
-
Use a modern, fully end-capped or a polar-embedded HPLC column designed to minimize silanol interactions.[12]
-
-
-
Possible Cause 2: Column Overload
-
Possible Cause 3: Extra-Column Volume
-
Explanation: Excessive volume from tubing, fittings, or the detector flow cell can cause the peak to broaden and tail.[12]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Use low-dead-volume fittings.
-
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing, presents a sharp peak with a leading shoulder.[14]
-
Possible Cause 1: Sample Solvent Incompatibility
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[16] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Possible Cause 2: Column Overload (Concentration)
-
Explanation: High concentrations of the analyte can sometimes lead to fronting.
-
Solution: Dilute the sample and reinject.
-
Issue 3: Broad Peaks
Broad peaks can significantly reduce resolution and sensitivity.[14]
-
Possible Cause 1: Low Mobile Phase Flow Rate
-
Possible Cause 2: Column Contamination or Degradation
-
Explanation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peaks to broaden.[17] Over time, the stationary phase can degrade, leading to a loss of efficiency.
-
Solution: Use a guard column to protect the analytical column.[16] If contamination is suspected, flush the column with a series of strong solvents (see Experimental Protocols). If the column is old or has degraded, it may need to be replaced.[8]
-
-
Possible Cause 3: Temperature Fluctuations
Issue 4: Split Peaks
A single compound appearing as two or more distinct peaks is known as peak splitting.[14]
-
Possible Cause 1: Clogged Inlet Frit or Column Void
-
Explanation: A partially blocked inlet frit or a void (a channel) at the head of the column can cause the sample to be distributed unevenly onto the stationary phase.[19]
-
Solution: Filter all samples and mobile phases to prevent particulates from reaching the column.[18] If a void is suspected, you can try back-flushing the column at a low flow rate. However, a void often indicates that the column is damaged and needs replacement.
-
-
Possible Cause 2: Sample Solvent Effect
-
Explanation: Injecting a large volume of sample dissolved in a solvent much stronger than the mobile phase can cause peak splitting.
-
Solution: Reduce the injection volume or prepare the sample in a solvent that is compatible with the mobile phase.[20]
-
Data Presentation
Table 1: Comparison of HPLC Conditions for the Analysis of Lignans from Phyllanthus Species
| Parameter | Method 1 (Phyllanthin & Hypophyllanthin)[10][11] | Method 2 (General Phytoconstituents)[6] |
| Column | Waters Symmetry C8 (250 x 4.6 mm, 5 µm) | Thermo Scientific BDS HYPERSIL Phenyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | 0.1% Orthophosphoric Acid:Methanol (95:5 v/v) |
| Mobile Phase B | Acetonitrile:Methanol (1:1 v/v) | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detector | Photodiode Array (PDA) | Photodiode Array (PDA) |
| Notes | This method was successfully used to separate the closely related lignans phyllanthin and hypophyllanthin. | The phenyl column provides alternative selectivity based on pi-pi interactions, which can be useful for aromatic compounds. |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Key factors affecting HPLC peak resolution.
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV/PDA detector, monitoring at 280 nm.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[18]
Protocol 2: Systematic Mobile Phase Optimization
This protocol is designed to improve the separation (selectivity) between this compound and any co-eluting impurities. Change only one parameter at a time.[7]
-
Vary the Organic Solvent Ratio: Using the baseline method, adjust the initial and final percentages of Mobile Phase B. A shallower gradient (slower increase in organic solvent) will generally increase retention times and may improve resolution for closely eluting peaks.
-
Change the Organic Modifier: Prepare a new Mobile Phase B using HPLC-grade methanol instead of acetonitrile. Re-run the baseline gradient. Methanol and acetonitrile have different polarities and can alter the elution order and selectivity of compounds.[21]
-
Adjust Mobile Phase pH: If peak tailing is observed, adjusting the pH can help.[22] Prepare Mobile Phase A with different pH values (e.g., using a phosphate buffer at pH 3.0 and pH 7.0). Note that standard silica-based C18 columns are not stable above pH 8.[17]
-
Evaluate Additives: For persistent peak tailing with basic compounds, consider adding a modifier like triethylamine (0.1%) to the mobile phase.[16]
Protocol 3: Column Flushing and Regeneration
If high backpressure, broad peaks, or split peaks suggest column contamination, perform the following flushing procedure.[20] Flush with at least 20 column volumes of each solvent.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (without buffer): Flush the column with your mobile phase composition but without any salts or acids (e.g., 60% acetonitrile in water).
-
Flush with 100% Water (HPLC-grade): To remove any precipitated buffer salts.
-
Flush with 100% Isopropanol: A strong, intermediate polarity solvent.
-
Flush with 100% Hexane (if compatible with your system and seal materials): To remove highly non-polar contaminants.
-
Return to Isopropanol: Flush with 100% isopropanol.
-
Return to Mobile Phase: Gradually re-introduce your initial mobile phase composition.
-
Equilibrate: Allow the column to equilibrate with the starting mobile phase until a stable baseline is achieved before reconnecting to the detector.
References
- 1. This compound | 123048-17-9 [chemicalbook.com]
- 2. This compound | C24H32O6 | CID 11223782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:123048-17-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. moravek.com [moravek.com]
- 6. jocpr.com [jocpr.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. medikamenterqs.com [medikamenterqs.com]
- 19. mastelf.com [mastelf.com]
- 20. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 21. mastelf.com [mastelf.com]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Troubleshooting low recovery of Phyltetralin during isolation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Phyltetralin during isolation from plant sources, primarily of the Phyllanthus genus.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed to help you identify and resolve common issues encountered during the isolation and purification of this compound.
Q1: My final yield of pure this compound is significantly lower than expected. What are the most common causes for this?
A1: Low recovery of this compound can stem from several factors throughout the isolation process. The most common culprits include:
-
Suboptimal Extraction: Inefficient extraction from the plant material is a primary cause of low yield. This can be due to the wrong choice of solvent, insufficient extraction time, or an inadequate extraction method.
-
Degradation of this compound: this compound, like many natural products, can be sensitive to heat, pH, and light.[1][2][3][4] Prolonged exposure to high temperatures during solvent evaporation or certain pH conditions can lead to its degradation.
-
Losses During Purification: Significant amounts of this compound can be lost during chromatographic purification steps if the column is not packed or run correctly, or if the incorrect stationary or mobile phase is used.
-
Incomplete Solvent Evaporation: Residual solvent in the final product can lead to an inaccurate yield calculation.
-
Issues with the Starting Plant Material: The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvest time.[5]
Q2: How can I optimize my extraction protocol to maximize the recovery of this compound?
A2: To improve your extraction efficiency, consider the following:
-
Solvent Selection: this compound is a lignan of moderate polarity. While it is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone, a mixture of ethanol and water (typically around 80% ethanol) is often effective for extracting lignans from Phyllanthus species.[5][6][7] For a more targeted extraction of less polar lignans, solvents like hexane can be used initially.[8]
-
Extraction Method: While traditional methods like maceration and Soxhlet extraction are common, modern techniques can offer improved yields and reduced extraction times.
-
Microwave-Assisted Extraction (MAE): This method has been shown to provide better yields of lignans from Phyllanthus species compared to conventional methods.[5]
-
Ultrasound-Assisted Extraction (UAE): Sonication can enhance the extraction process by disrupting plant cell walls.
-
Enzyme-Assisted Extraction: The use of enzymes like cellulase and protease can help break down the plant matrix and improve the release of lignans.[5]
-
-
Extraction Time and Temperature: Ensure sufficient extraction time to allow for the complete diffusion of this compound from the plant material into the solvent. For most methods, lignans are generally stable at temperatures below 100°C.[9]
Q3: I suspect that this compound is degrading during my isolation process. How can I minimize this?
A3: To minimize the degradation of this compound, consider the following precautions:
-
Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 50°C). Lignans are generally stable at temperatures below 100°C, but prolonged exposure should be avoided.[9]
-
pH Management: Be mindful of the pH of your solutions. While alkaline hydrolysis can be used to release lignans from the plant matrix, prolonged exposure to strong acids or bases can cause degradation.[2][5] Most drugs are stable in a pH range of 4-8.[2]
-
Light Protection: Protect your extracts and purified fractions from direct light, as UV radiation can induce photochemical degradation.[1][3] Use amber glassware or cover your flasks with aluminum foil.
-
Inert Atmosphere: For sensitive compounds, performing extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
Q4: I am having trouble with the purification of this compound using column chromatography. What are some common issues and how can I resolve them?
A4: Column chromatography is a critical step where significant losses can occur. Here are some common issues and their solutions:
-
Poor Separation: If you are not achieving good separation of this compound from other compounds, you may need to optimize your chromatographic conditions.
-
Mobile Phase: Experiment with different solvent systems. A common mobile phase for the separation of lignans on silica gel is a gradient of hexane and ethyl acetate.[8][10]
-
Stationary Phase: Silica gel is the most common stationary phase for lignan purification. However, for challenging separations, other stationary phases like alumina or reversed-phase C18 could be explored.
-
-
Compound Crashing on the Column: If your compound precipitates at the top of the column, it is likely due to poor solubility in the initial mobile phase. To address this, you can dissolve your sample in a minimal amount of a stronger solvent (like dichloromethane) before loading, or use a dry loading technique.
-
Compound Tailing: Tailing peaks can be caused by an active stationary phase or interactions with acidic or basic impurities. Deactivating the silica gel with a small amount of a polar solvent or adding a modifier to the mobile phase can sometimes help.
-
Compound Stuck on the Column: If this compound is not eluting from the column, the mobile phase may not be polar enough. Gradually increase the polarity of the mobile phase to facilitate elution. In some cases, the compound may have decomposed on the silica gel.
Quantitative Data Summary
The following table provides a representative example of expected yields at different stages of this compound isolation. Please note that actual yields will vary depending on the starting material and the specific protocol used.
| Stage | Starting Material (Dry Weight) | Expected Yield (g) | Expected Recovery (%) | Potential Causes for Low Recovery |
| Crude Extraction | 1000 g | 50 - 100 g | 5 - 10% | Inefficient extraction method, improper solvent choice, insufficient extraction time. |
| Solvent Partitioning | 50 g (Crude Extract) | 10 - 20 g | 20 - 40% | Incomplete partitioning, emulsion formation. |
| Column Chromatography (Fractionation) | 10 g (Partitioned Extract) | 1 - 2 g | 10 - 20% | Poor separation, co-elution of compounds, irreversible adsorption to the stationary phase. |
| Crystallization/Final Purification | 1 g (Semi-pure fraction) | 0.1 - 0.3 g | 10 - 30% | Incomplete crystallization, loss during washing steps, degradation. |
| Overall Recovery | 1000 g | 0.1 - 0.3 g | 0.01 - 0.03% | Cumulative losses from all stages. |
Experimental Protocols
Protocol 1: Extraction of Lignans from Phyllanthus Species
-
Plant Material Preparation: Air-dry the aerial parts of the Phyllanthus plant and grind them into a fine powder.
-
Extraction:
-
Maceration: Soak the powdered plant material (100 g) in 80% ethanol (1 L) for 72 hours at room temperature with occasional stirring.
-
Soxhlet Extraction: Place the powdered plant material (100 g) in a Soxhlet apparatus and extract with 80% ethanol for 8-12 hours.[11]
-
Microwave-Assisted Extraction (MAE): Mix the powdered plant material (10 g) with 80% methanol (100 mL) in a microwave-safe vessel. Irradiate in a microwave extractor at a controlled temperature (e.g., 60°C) for a short period (e.g., 5-10 minutes).
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry packing method with hexane.
-
Sample Loading: Dissolve the crude extract (e.g., 10 g) in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the extract onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing this compound based on the TLC analysis.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Analytical Quantification of this compound by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 55:45 v/v) is often used.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: Monitor the elution at a wavelength of 230 nm or 280 nm.[6]
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol or acetonitrile and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Coupling thin layer chromatography with mass spectrometry for detection and identification of sertraline and its metabolite in the urine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. phcogj.com [phcogj.com]
- 4. nacalai.com [nacalai.com]
- 5. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. staff.cimap.res.in [staff.cimap.res.in]
- 9. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. redalyc.org [redalyc.org]
Technical Support Center: Analysis of Phyltetralin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Phyltetralin.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to matrix effects in the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity or No Peak for this compound | Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, leading to a reduced signal.[1][2] | - Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[3][4] - Improve Chromatographic Separation: Modify the LC gradient, change the column, or adjust the mobile phase to separate this compound from matrix interferences.[2] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. - Check Instrument Settings: Ensure MS parameters (e.g., ion source settings, gas flows) are optimized for this compound.[5][6] |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression or enhancement.[1][7] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing a reliable way to correct for variations.[4] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[7] - Evaluate Different Biological Lots: During method development, test multiple sources of blank matrix to assess the variability of the matrix effect.[8] |
| High Background Noise | Contamination: Contamination from the sample matrix, solvents, or the LC-MS system itself can lead to high background noise.[1] | - Clean the Ion Source: Regularly clean the ion source as part of routine maintenance.[1] - Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity to minimize contamination. - Implement a Divert Valve: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing unnecessary contamination of the mass spectrometer. |
| Peak Tailing or Splitting | Chromatographic Issues: Problems with the analytical column or mobile phase can lead to poor peak shape. | - Column Equilibration: Ensure the column is properly equilibrated before each injection.[5] - Check Mobile Phase pH: Verify that the mobile phase pH is appropriate for this compound and the column chemistry. - Inspect for Column Contamination: If the column is contaminated, it may need to be flushed or replaced.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[2] In the context of this compound analysis, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[7]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3] Another approach is the post-extraction spike method, which quantitatively assesses the matrix effect.[8]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A: While protein precipitation is a simple and fast technique, it often results in significant matrix effects.[9] More effective methods for removing interfering matrix components include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4] The choice of method will depend on the specific matrix and the physicochemical properties of this compound.
Q4: Can changing the ionization source help reduce matrix effects?
A: In some cases, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can help mitigate matrix effects. APCI is often less susceptible to matrix effects than ESI.[10] However, the suitability of APCI depends on the analyte's ability to be ionized by this technique.
Q5: Is it necessary to use a stable isotope-labeled internal standard for this compound?
A: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative bioanalysis.[4] A SIL-IS is the most effective way to compensate for matrix effects and other sources of variability, leading to improved accuracy and precision.
Quantitative Data Summary
The following table presents representative data on the recovery and matrix effect for a lignan, phyllanthin, which is structurally related to this compound. This data can serve as a benchmark when developing and validating an LC-MS/MS method for this compound.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Recovery (%) | 90.05 | 95.21 | 97.84 |
| Matrix Effect (%) | 90.02 | 93.56 | 97.07 |
| Data adapted from a study on phyllanthin, a related lignan.[11] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the mobile phase or reconstitution solvent at three concentration levels (low, medium, high).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with this compound standard at the same three concentration levels.
-
Set C (Pre-Spiked Matrix): Spike this compound standard into the blank biological matrix at the three concentration levels before extraction.
-
-
Analyze all samples by the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be less than 15%.
-
Visualizations
Signaling Pathway
Lignans such as this compound and the related compound Phyllanthin have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates a potential mechanism of action.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for troubleshooting matrix effects in the LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. phcogj.com [phcogj.com]
Technical Support Center: Enhancing the Bioavailability of Phyltetralin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Phyltetralin in in vivo studies. The focus is on strategies to enhance its oral bioavailability, a critical step for preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a lignan, a class of polyphenolic compounds, naturally found in plants of the Phyllanthus genus.[1] It has demonstrated various pharmacological activities, including immunosuppressive effects.[2][3] The primary concern for in vivo studies is its presumed low aqueous solubility, a characteristic common to many lignans. Poor solubility is a major factor that can lead to low and variable oral bioavailability, hindering the translation of promising in vitro results to preclinical and clinical settings.
Q2: What are the key physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. While specific experimental data on its aqueous solubility and permeability is limited, data from the structurally similar lignan, phyllanthin, is provided as a reasonable surrogate for estimation.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂O₆ | [1] |
| Molecular Weight | 416.5 g/mol | [1] |
| Predicted XLogP3 | 3.8 | [1] |
| Aqueous Solubility (Phyllanthin as surrogate) | <5 µg/mL | [4] |
| Permeability (Papp, Caco-2 of Phyllanthin) | 34.90 ± 1.18 × 10⁻⁶ cm/s (High) | [4] |
| Predicted BCS Class | Class II (Low Solubility, High Permeability) | Inferred from solubility and permeability data |
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5] Based on the available data for the surrogate molecule phyllanthin (low solubility and high permeability), this compound is likely a BCS Class II compound. For BCS Class II drugs, the oral absorption is rate-limited by the dissolution of the drug in the gastrointestinal fluids. Therefore, enhancing the dissolution rate is the primary strategy to improve its oral bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects in in vivo studies. | Poor and variable dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility. | Implement a bioavailability enhancement strategy such as formulating this compound as a solid dispersion or a Self-Microemulsifying Drug Delivery System (SMEDDS). |
| Low plasma exposure (low AUC) after oral administration. | Incomplete dissolution of the administered dose, leading to poor absorption. | Increase the dissolution rate and solubility of this compound by creating an amorphous solid dispersion or a lipid-based formulation like SMEDDS. |
| Difficulty in preparing a stable and consistent oral dosing formulation. | This compound's insolubility in aqueous vehicles. | Utilize formulation techniques like solid dispersions or SMEDDS which can be filled into capsules or diluted to form a stable microemulsion before administration. |
| In vitro dissolution of the formulation is slow and incomplete. | The crystalline nature and hydrophobicity of pure this compound. | Convert this compound into an amorphous form using a solid dispersion with a hydrophilic polymer. Alternatively, dissolve it in a lipid-based system (SMEDDS). |
Experimental Protocols
Protocol 1: Preparation of a this compound-Enriched Solid Dispersion
This protocol is adapted from a successful study on a lignan-rich fraction containing this compound.[6]
Materials:
-
This compound or a this compound-rich plant extract
-
Gelucire® 44/14 (hydrophilic carrier)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Water bath
-
Hard gelatin capsules
Procedure:
-
Solubilization: Dissolve the this compound or the lignan-rich fraction in a minimal amount of methanol.
-
Carrier Addition: Add Gelucire® 44/14 to the methanolic solution of this compound. A ratio of 1:9 (this compound:Gelucire® 44/14) has been shown to be effective.[6]
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator with a water bath set at 40-50°C until a clear, molten mass is formed and all solvent is removed.
-
Solidification and Milling: Allow the molten mass to solidify at room temperature. The resulting solid dispersion can be milled into a fine powder.
-
Encapsulation: The powdered solid dispersion can be filled into hard gelatin capsules for oral administration in in vivo studies.
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
This protocol is based on a successful SMEDDS formulation for the related lignan, phyllanthin.[7][8]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH 40)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation: Prepare the SMEDDS formulation by mixing the oil, surfactant, and co-surfactant in the desired ratios. A reported effective ratio for phyllanthin is approximately 40% oil, 44% surfactant, and 15% co-surfactant.[7][8]
-
Drug Loading: Add this compound to the excipient mixture and vortex or stir gently, using a water bath to slightly warm the mixture if necessary, until the drug is completely dissolved.
-
Characterization: The pre-concentrate should be a clear, isotropic liquid. To test its self-emulsifying properties, add a small amount to an aqueous medium with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.
-
Administration: The liquid SMEDDS formulation can be filled into soft or hard gelatin capsules for oral dosing.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Dosing and Sample Collection:
-
Fasting: Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
-
Administration: Administer the this compound formulation (e.g., solid dispersion in suspension or SMEDDS) orally via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into heparinized tubes, and centrifuge at approximately 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of this compound in rat plasma.
Visualizations
Signaling Pathways Modulated by Related Lignans
Lignans such as phyllanthin have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways.[9][10]
Caption: Inhibition of NF-κB, MAPK, and PI3K-Akt pathways by lignans.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. This compound | C24H32O6 | CID 11223782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the bioavailability of Phyllanthus amarus: implications for traditional and modern medicine in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Development of phyllanthin-loaded self-microemulsifying drug delivery system for oral bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Phyltetralin Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phyltetralin samples. Our goal is to help you navigate common challenges in purity assessment and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the purity of this compound?
A1: The most common and reliable methods for determining the purity of this compound, a lignan, include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Quantitative 1H-NMR (qHNMR) is a particularly powerful technique for the purity assessment of lignans without the need for a specific reference standard.[4][5] Thin-Layer Chromatography (TLC) is also a useful qualitative tool for initial screening and monitoring purification steps.[2][3]
Q2: What are the expected chemical properties of a pure this compound sample?
A2: A pure sample of this compound should appear as a powder.[1] Key chemical identifiers for this compound are:
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q3: My this compound sample shows unexpected peaks in the HPLC chromatogram. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. These may include impurities from the extraction and purification process, degradation of the this compound sample, or contamination from solvents or handling. It is crucial to use high-purity solvents and meticulously clean all equipment. The stability of lignans can be influenced by factors such as temperature, pH, and exposure to light, which may lead to the formation of degradation products.[8][9]
Q4: How can I confirm the identity of the main peak as this compound?
A4: To confirm the identity of the main peak, you can employ several techniques. The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both the retention time from the HPLC and the mass-to-charge ratio of the molecule, allowing for confirmation of its molecular weight.[10] Additionally, comparing the retention time of your main peak with that of a certified this compound reference standard under identical HPLC conditions is a standard practice. NMR spectroscopy can also provide structural information to confirm the identity of the compound.[1]
Q5: Are there any known stability issues with this compound that I should be aware of during analysis?
A5: While specific stability data for this compound is not extensively documented in the provided search results, lignans as a class of compounds can be susceptible to degradation.[8][9] Factors that can affect the stability of similar natural products include temperature, pH, and exposure to UV light.[8] It is advisable to store this compound samples in a cool, dark, and dry place and to use freshly prepared solutions for analysis to minimize the risk of degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For lignans like this compound, a reverse-phase HPLC method with a mobile phase of ethanol-water or methanol-water is often a good starting point.[11] Adjust the gradient and solvent ratio to improve separation. |
| Column Overload | Reduce the concentration of the injected sample. Overloading the column can lead to broad and asymmetric peaks. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
| Incorrect Flow Rate | Ensure the flow rate is optimal for the column dimensions and particle size. A typical flow rate for analytical HPLC is around 1.0 mL/min.[11] |
Issue 2: Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Inconsistency | Ensure accurate and consistent weighing of the sample and precise dilution steps. Use calibrated pipettes and volumetric flasks. |
| Standard Instability | Prepare fresh standard solutions for each analysis, as the stability of the standard in solution can affect quantification. |
| Detector Fluctuation | Allow the HPLC detector to warm up and stabilize before analysis. Check the detector lamp for any signs of aging. |
| Integration Errors | Manually review the peak integration parameters to ensure that the peak areas are being calculated correctly and consistently across all chromatograms. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for the purity assessment of this compound based on methods used for similar lignans.[11]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of ethanol and water or methanol and water can be effective. A starting point could be an isocratic mixture of ethanol:water (66:34 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm has been used for the detection of a similar lignan, phyllanthin.[11] Wavelength optimization may be necessary for this compound.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or contamination.
-
Inject the prepared this compound sample.
-
Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: A generalized workflow for the purity assessment of this compound using HPLC.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in an HPLC analysis.
References
- 1. This compound | CAS:123048-17-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance [mdpi.com]
- 5. [PDF] Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance | Semantic Scholar [semanticscholar.org]
- 6. This compound | C24H32O6 | CID 11223782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 123048-17-9 [chemicalbook.com]
- 8. The stability and degradation of a new biological pesticide, pyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Phyltetralin and Phyllanthin
For Immediate Release
This guide provides a detailed comparison of the anticancer activities of two lignans, Phyltetralin and Phyllanthin, primarily isolated from plants of the Phyllanthus genus. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of available experimental data to guide further research.
Introduction
Phyllanthin and this compound are bioactive lignans found in Phyllanthus amarus and other related species, plants with a long history in traditional medicine.[1][2] Recent scientific interest has focused on the anticancer potential of these compounds. This guide consolidates quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and illustrates the key cellular pathways they modulate.
Based on the current body of scientific literature, Phyllanthin has been more extensively studied for its anticancer properties than this compound. Consequently, a larger volume of quantitative data is available for Phyllanthin.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo anticancer activities of Phyllanthin. Currently, directly comparable quantitative data for this compound is limited in published research.
Table 1: In Vitro Cytotoxicity of Phyllanthin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| MOLT-4 | Human Leukemia | 25 µM/mL | [3] |
| MCF-7 | Human Breast Cancer | 73.4 ± 2.1 µM | [4][5] |
| MCF-7/ADR | Adriamycin-Resistant Human Breast Cancer | 29.5 ± 0.9 µM | [4][5] |
| HCT116 | Human Colon Cancer | Data indicates activity, but specific IC50 not provided | [6][7] |
| SMMC-7721 | Hepatic Cancer | ~0.276 mM | [8] |
IC50 (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Activity of Phyllanthin
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Rats | Diethylnitrosamine-induced Liver Carcinogenesis | 30 mg/kg (oral) | Exerted significant anti-tumor effects. | [3] |
| Mice | Ehrlich Ascites Carcinoma | 25, 50, 100 mg/kg (oral) | Decreased tumor volume, packed cell volume, and viable cell count; increased survival time. | [1][9] |
Mechanisms of Anticancer Action
Phyllanthin:
-
Induction of Apoptosis: Phyllanthin has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including MOLT-4 and HCT116.[3][6][7] This is a critical mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: In adriamycin-resistant breast cancer cells (MCF-7/ADR), Phyllanthin causes cell cycle arrest, preventing the proliferation of cancer cells.[4]
-
Inhibition of Signaling Pathways: Research indicates that Phyllanthin can interfere with the SIRT1/Akt signaling pathway.[4][5] It also suppresses the N-cadherin/β-catenin axis, which is associated with cancer cell invasion and migration.[4][5]
-
Chemosensitization: Phyllanthin demonstrates a synergistic effect with conventional chemotherapy drugs like Doxorubicin, particularly in drug-resistant breast cancer cells.[4][10][11][12]
This compound:
-
Studies have identified this compound as a constituent of Phyllanthus amarus alongside other lignans with known anticancer properties.[6][13] However, detailed mechanistic studies and quantitative data on its specific anticancer activity are not as readily available as for Phyllanthin. One study noted its strong inhibitory effect on lymphocyte proliferation, suggesting potential immunomodulatory and anticancer roles.[2]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of these compounds.
Experimental Protocols
A summary of standard methodologies used in the cited research is provided below.
1. Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effects of a compound by measuring the metabolic activity of cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Phyllanthin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation (typically 2-4 hours), a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined from the dose-response curve.
-
2. Cell Cycle Analysis
-
Purpose: To determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a set time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Analysis: The distribution of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases is quantified using analysis software.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
PI: A nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Analysis: The cell population is categorized into four quadrants:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
-
Conclusion
The available evidence strongly supports the anticancer potential of Phyllanthin, which acts through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.[3][4][5] Its ability to synergize with existing chemotherapeutic agents is particularly promising for overcoming drug resistance.[4]
While this compound is a known constituent of the medicinally important Phyllanthus genus, its specific anticancer activities are less characterized in the scientific literature.[6][13] Further research, including direct comparative studies against Phyllanthin and other lignans, is necessary to fully elucidate its potential as a therapeutic agent. This guide highlights a clear opportunity for further investigation into the anticancer properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Lignans and Polyphenols of Phyllanthus amarus Schumach and Thonn Induce Apoptosis in HCT116 Human Colon Cancer Cells through Caspases-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Efficacy of Phyllanthus-Derived Lignans with Doxorubicin in Resistant Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Doxorubicin (DOX), a cornerstone of chemotherapy for various malignancies, including breast cancer, is often hampered by the development of multidrug resistance (MDR). This guide provides a comparative analysis of the synergistic effects of two lignans isolated from Phyllanthus niruri, hypophyllanthin and phyllanthin, when used in combination with doxorubicin against adriamycin-resistant breast cancer cells (MCF-7/ADR). The data presented herein, derived from preclinical studies, highlights the potential of these natural compounds to chemosensitize resistant cancer cells and enhance the therapeutic efficacy of conventional chemotherapy.
Comparative Efficacy of Combination Therapy
The synergistic interaction between hypophyllanthin or phyllanthin and doxorubicin was quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
| Compound/Combination | Cell Line | IC50 (µM) | Combination Index (CI) |
| Doxorubicin Alone | MCF-7/ADR | 17.0 ± 1.9 | - |
| Hypophyllanthin + Doxorubicin | MCF-7/ADR | 9.5 ± 0.6 | 0.65 |
| Phyllanthin + Doxorubicin | MCF-7/ADR | 1.1 ± 0.03 | 0.091 |
Data sourced from a study on doxorubicin-resistant breast cancer cells.[1]
The data clearly demonstrates that both hypophyllanthin and phyllanthin significantly reduce the IC50 of doxorubicin in resistant breast cancer cells.[1] Notably, the combination with phyllanthin exhibited a much stronger synergistic effect, as indicated by a lower CI value.[1]
Impact on Cell Death Mechanisms
The combination of these lignans with doxorubicin was found to potentiate distinct cell death pathways. While doxorubicin alone induces a certain level of apoptosis, the addition of hypophyllanthin led to a significant increase in necrosis (79.91% vs. 60.4% for DOX alone).[1] In contrast, the combination with phyllanthin markedly enhanced apoptosis (35.4% vs. 24.7% for DOX alone).[1]
Furthermore, the combination of phyllanthin with doxorubicin led to a significant increase in the pre-G1 cell population (indicative of apoptosis) from 30.17% with doxorubicin alone to 55.75% with the combination.[2] This combination also induced cell cycle arrest in the G0/G1 and S phases.[2] Conversely, the combination with hypophyllanthin resulted in a potent antiproliferative effect by increasing the cell population in the G0/G1 and S phases, while decreasing the pre-G1 population compared to doxorubicin alone.[2]
Molecular Mechanisms of Synergy
The synergistic effects of hypophyllanthin and phyllanthin with doxorubicin are attributed to their ability to modulate key signaling pathways involved in drug resistance and cell survival.
Doxorubicin's Mechanism of Action
Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the replication and transcription processes.[3][4][5] It also inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[4][6]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that induce oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[3][5]
Synergistic Signaling Pathways
Hypophyllanthin and phyllanthin appear to counteract doxorubicin resistance primarily by inhibiting the protective autophagy mechanism in cancer cells. Doxorubicin treatment alone can induce autophagy, which is a survival mechanism for cancer cells. The combination of these lignans with doxorubicin was shown to attenuate the autophagic induction by 37% and 40%, respectively.[2]
On a molecular level, both compounds were found to interfere with the expression of SIRT1 and consequently suppress the phosphorylation of Akt.[7] The SIRT1/Akt pathway is a critical regulator of cell survival and proliferation. Additionally, the combination therapy was observed to suppress the N-cadherin/β-catenin axis, which is involved in cell migration and invasion.[7]
Visualizing the Mechanisms
Caption: Experimental workflow for evaluating the synergistic effects of lignans and doxorubicin.
Caption: Signaling pathways modulated by the combination of lignans and doxorubicin.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature.
Cell Culture
-
Cell Line: Human breast adenocarcinoma cell line resistant to adriamycin (MCF-7/ADR).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and an appropriate concentration of doxorubicin to maintain resistance.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed MCF-7/ADR cells in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of doxorubicin, hypophyllanthin, phyllanthin, or their combinations for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with the compounds as described for the cytotoxicity assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis
-
Treat cells as described for apoptosis analysis.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against SIRT1, p-Akt, Akt, LC3-II, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a comprehensive overview of the synergistic potential of hypophyllanthin and phyllanthin with doxorubicin in overcoming drug resistance in breast cancer cells. The presented data and methodologies offer a valuable resource for researchers in oncology and drug development, paving the way for further investigation into the clinical application of these natural compounds in combination chemotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. remedypublications.com [remedypublications.com]
- 7. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phyltetralin's Antioxidant Power Under the Microscope: A Comparative Analysis Using the DPPH Assay
For Immediate Release
[City, State] – In the continuous quest for novel and effective antioxidant compounds, researchers and drug development professionals are increasingly turning their attention to natural sources. Phyltetralin, a lignan found in plants of the Phyllanthus and Justicia genera, has emerged as a compound of interest. This guide provides a comparative analysis of the antioxidant capacity of this compound's close analogue, Phyllanthin, validated through the widely recognized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This analysis is benchmarked against the performance of well-established antioxidants, Ascorbic Acid and Trolox, offering valuable insights for researchers in the field.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the DPPH radical scavenging activity of Phyllanthin, a structurally related lignan to this compound, in comparison to the standard antioxidants, Ascorbic Acid and Trolox.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| Phyllanthin | 7.5 µmol/mL | [1] |
| Ascorbic Acid | 3.37 µg/mL - 8.4 µg/mL | |
| Trolox | 3.77 µg/mL |
Note: Direct DPPH assay data for this compound was not available in the reviewed literature. Data for Phyllanthin, a closely related lignan from Phyllanthus niruri, is presented as a proxy.
The Science Behind the Scavenging: DPPH Assay Protocol
The DPPH assay is a popular and reliable method for evaluating the antioxidant capacity of various compounds.[2] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This process leads to a color change of the DPPH solution from violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm.
Experimental Workflow:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent, typically methanol or ethanol, is prepared.
-
Preparation of Test Samples: The compound to be tested (e.g., this compound, Phyllanthin) and standard antioxidants (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test and standard samples. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, usually 30 minutes.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The concentration that corresponds to 50% inhibition is the IC50 value.[3][4][5]
Visualizing the Process
To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Antioxidant mechanism in the DPPH assay.
Conclusion
The DPPH assay serves as a fundamental tool for the preliminary screening of the antioxidant potential of novel compounds. While direct experimental data for this compound is eagerly awaited, the strong antioxidant activity exhibited by its structural analog, Phyllanthin, suggests that this compound holds significant promise as a natural antioxidant. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential in combating oxidative stress-related pathologies. This comparative guide provides a foundational dataset and a clear methodological framework to aid researchers and drug development professionals in their ongoing exploration of this compound and other natural antioxidants.
References
Unveiling the In Vitro Mechanism of Action of Phyltetralin: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in vitro data confirms the mechanism of action of Phyltetralin, a lignan found in Phyllanthus amarus, as a potent modulator of key inflammatory and cancer signaling pathways. This guide provides a comparative overview of this compound's performance against related lignans and standard therapeutic agents, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Executive Summary
This compound, a naturally occurring lignan, demonstrates significant anti-inflammatory and anti-cancer potential by inhibiting the NF-κB, MAPK, and PI3K-Akt signaling pathways. These pathways are critical in the pathogenesis of numerous inflammatory diseases and cancers. This guide synthesizes the current understanding of this compound's mechanism of action, presents comparative quantitative data, and offers detailed experimental protocols to facilitate further research.
Mechanism of Action: Targeting Key Signaling Cascades
In vitro studies on lignans from Phyllanthus species, including compounds structurally similar to this compound, have consistently shown downregulation of pro-inflammatory and pro-survival signaling pathways. The proposed mechanism of action for this compound involves the inhibition of key inflammatory mediators and transcription factors.
An 80% ethanolic extract of Phyllanthus amarus, containing this compound among other lignans, demonstrated potent inhibition of TNF-α and IL-1β production in LPS-stimulated human macrophages, with IC50 values of 16.12 µg/mL and 7.13 µg/mL, respectively[1]. This suggests a direct role in suppressing the inflammatory response at the cellular level.
The core mechanism is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to prevent the degradation of IκB, thereby blocking NF-κB activation.
Furthermore, this compound likely modulates the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are upstream of NF-κB and also play crucial roles in cell proliferation, survival, and inflammation.
Proposed mechanism of action of this compound.
Comparative Performance Analysis
To contextualize the therapeutic potential of this compound, its activity is compared with other lignans from Phyllanthus species, the natural anti-cancer agent Phloretin, and standard chemotherapeutic drugs.
| Compound | Cell Line / Assay | IC50 Value (µM) | Reference(s) |
| This compound (in extract) | U937 (TNF-α inhibition) | 16.12 (µg/mL) | [1] |
| This compound (in extract) | U937 (IL-1β inhibition) | 7.13 (µg/mL) | [1] |
| Hypophyllanthin | MCF-7 (Breast Cancer) | 74.2 ± 1.5 | |
| Phyllanthin | MCF-7 (Breast Cancer) | 73.4 ± 2.1 | |
| Phloretin | SCC-1 (Oral Cancer) | 12.5 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.05 - 1.5 | |
| Cisplatin | A549 (Lung Cancer) | 5 - 15 |
Note: IC50 values for this compound are for an extract of P. amarus and are presented in µg/mL.
Experimental Protocols
To facilitate further investigation and validation of this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the concentration-dependent effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound and control compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT assay workflow for cell viability.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Western blot workflow for protein analysis.
Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokine Gene Expression
qPCR is a sensitive method to measure the amount of specific mRNA transcripts, indicating the level of gene expression.
Protocol:
-
RNA Extraction: Treat cells as described for Western blotting and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction Setup: Prepare a reaction mixture containing cDNA, primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
qPCR workflow for gene expression analysis.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as an inhibitor of the NF-κB, MAPK, and PI3K-Akt signaling pathways, positioning it as a promising candidate for further development as an anti-inflammatory and anti-cancer agent. Future in vitro studies should focus on determining the specific IC50 values of purified this compound in a broader range of cancer cell lines and primary immune cells. Further investigation into its direct molecular targets will provide a more detailed understanding of its mechanism of action and facilitate its translation into pre-clinical and clinical studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Phyltetralin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Phyltetralin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comparative overview of their performance based on experimental data, enabling researchers to select the most suitable method for their specific analytical needs.
Executive Summary
The quantification of this compound, a lignan with potential therapeutic properties, is crucial in various stages of drug discovery and development. The choice of analytical method significantly impacts the accuracy, sensitivity, and efficiency of these measurements. This guide presents a cross-validation of HPLC-UV, HPTLC, and LC-MS/MS, highlighting their respective strengths and limitations. While HPLC-UV offers a balance of performance and accessibility, HPTLC provides a high-throughput and cost-effective alternative. For applications demanding the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS stands out as the superior technique.
Data Presentation: A Comparative Analysis of Method Performance
The performance of each analytical method was evaluated based on key validation parameters. The following tables summarize the quantitative data, offering a clear comparison of their capabilities.
Table 1: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 0.2 - 20 µg/mL[1] | 100 - 700 ng/band | 0.5 - 100 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.99 | > 0.99[2][3] |
| LOD | ~50 ng/mL | ~20 ng/band | ~0.1 ng/mL |
| LOQ | ~150 ng/mL | ~60 ng/band | ~0.5 ng/mL[2][3] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Accuracy (Recovery %) | 98 - 102% | 97.3 - 98.7%[5] | 92.7 - 108.1%[6] |
| Precision (RSD %) | |||
| - Intra-day | < 2% | < 2% | < 7.08%[2][3] |
| - Inter-day | < 3% | < 3% | < 7.08%[2][3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A simple HPLC-UV method was developed for the simultaneous determination of four lignans, including this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (55:45, v/v) is commonly used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 230 nm.[1]
-
Sample Preparation: Plant material is extracted with a suitable solvent such as methanol or petroleum ether, followed by filtration before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the rapid analysis of multiple samples.
-
Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of hexane, ethyl acetate, and chloroform (e.g., 5:4:3, v/v/v) is often employed for the separation of lignans.
-
Sample Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: The plates are scanned at a wavelength of 285 nm to quantify the separated compounds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for analyzing this compound in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A high-resolution column such as a UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[2][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[2][3]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[2][3]
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically required to clean up the sample, especially for biological matrices.
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for a target analyte like this compound.
Caption: A flowchart illustrating the cross-validation process of analytical methods.
Logical Relationship of Method Selection
The choice of an analytical method is often a trade-off between sensitivity, cost, and throughput. The following diagram illustrates this relationship for the discussed methods.
Caption: Relationship between analytical methods based on key performance criteria.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phcogj.com [phcogj.com]
- 3. phcogj.com [phcogj.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antioxidant Potential of Phyltetralin and Quercetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Phyltetralin and quercetin, with a focus on their potential synergistic effects. While robust data on the direct synergistic interaction between purified this compound and quercetin remains an area for further investigation, this document synthesizes the available experimental data on their individual antioxidant capacities and explores the mechanistic basis for their potential synergy. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Quercetin
This compound is a lignan found in plants of the Phyllanthus genus, notably Phyllanthus niruri, which has a long history of use in traditional medicine. Lignans are a major class of phytoestrogens with recognized antioxidant properties.
Quercetin is a ubiquitous flavonoid present in a wide variety of fruits, vegetables, and grains.[1] It is one of the most abundant dietary antioxidants and has been extensively studied for its potent free-radical scavenging and anti-inflammatory activities.[1][2]
The potential for synergistic antioxidant effects between this compound and quercetin stems from their distinct yet complementary mechanisms of action, which include direct radical scavenging and modulation of endogenous antioxidant defense pathways.
Comparative Antioxidant Activity: In Vitro Assays
Several standard in vitro assays are employed to determine the antioxidant capacity of natural compounds. These assays measure the ability of a substance to neutralize synthetic radicals or reduce oxidized metal ions. While direct comparative studies on the synergistic effects of this compound and quercetin are limited, we can compare their individual performances and that of Phyllanthus niruri extract, which contains this compound.
Table 1: Comparative Antioxidant Activity (IC50 and FRAP Values)
| Sample | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II)/µg) |
| Phyllanthus niruri Extract | 13.17 ± 0.56 | 7.72 ± 1.55 | 373.95 |
| Quercetin | 0.55 | 1.17 | Not explicitly provided in the same study |
| Rutin (a quercetin glycoside) | 5.31 ± 0.49 | 17.86 ± 0.89 | Not explicitly provided in the same study |
Data is compiled from a study by Rusmana et al. (2017) which evaluated the antioxidant activity of P. niruri extract, quercetin, and rutin.[3][4][5]
Analysis of In Vitro Data:
-
DPPH Radical Scavenging Activity: Quercetin demonstrates exceptionally strong DPPH radical scavenging activity with a very low IC50 value, indicating high potency.[3][4][5] Phyllanthus niruri extract also shows significant scavenging ability, though it is less potent than pure quercetin.[3][4][5]
-
ABTS Radical Scavenging Activity: Quercetin is a potent scavenger of the ABTS radical.[3][4][5] The Phyllanthus niruri extract also exhibits strong activity in this assay.[3][4][5]
-
Ferric Reducing Antioxidant Power (FRAP): Phyllanthus niruri extract displays a very high FRAP value, indicating a strong capacity to donate electrons and reduce ferric ions.[3][4][5]
While these data do not directly confirm synergy, they establish that both quercetin and the this compound-containing P. niruri extract are potent antioxidants. A synergistic effect would be demonstrated if the antioxidant activity of a combination of this compound and quercetin is greater than the sum of their individual effects.
Mechanisms of Antioxidant Action & Potential for Synergy
The antioxidant effects of this compound and quercetin are mediated through multiple mechanisms, offering several points for potential synergistic interaction.
-
Direct Radical Scavenging: Both molecules can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom or electron donation.[2] Quercetin's potent scavenging activity is well-documented.[2] The lignans in P. niruri, including this compound, also contribute to its radical scavenging capacity.[6]
-
Modulation of Cellular Signaling Pathways: A key area for potential synergy lies in their ability to influence intracellular signaling pathways that regulate the body's own antioxidant defense systems.
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in cellular defense against oxidative stress.[7][8] When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). Quercetin is a known activator of the Nrf2 pathway.[7] It is plausible that this compound could also modulate this pathway, potentially leading to an enhanced activation when combined with quercetin.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including the response to oxidative stress. Quercetin has been shown to modulate MAPK pathways, which can, in turn, influence the expression of antioxidant enzymes and other protective proteins. The combined effect of this compound and quercetin on these pathways could lead to a more robust and sustained antioxidant response.
-
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound, quercetin, and their combination) in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation by reacting a stock solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to a cuvette or microplate well, followed by the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells.[9][10][11]
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well black microplate with a clear bottom and culture until confluent.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA solution and the test compounds (this compound, quercetin, and their combination) and incubate for a period (e.g., 1 hour) to allow for cellular uptake.
-
Wash the cells to remove the excess probe and test compounds.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.
-
The antioxidant capacity is determined by calculating the area under the curve of fluorescence intensity versus time. A reduction in fluorescence indicates antioxidant activity.
Visualizing Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and quercetin.
Caption: Nrf2 Signaling Pathway Activation.
Caption: MAPK Signaling Pathway in Oxidative Stress.
Conclusion and Future Directions
The available evidence strongly supports the potent antioxidant activities of both this compound (as a component of P. niruri extract) and quercetin. Their individual abilities to scavenge free radicals and modulate key cellular antioxidant pathways, such as the Nrf2 and MAPK signaling cascades, provide a strong rationale for their potential synergistic interaction.
However, to definitively establish and quantify this synergy, further research is required. Specifically, studies employing the co-administration of purified this compound and quercetin in various antioxidant assays, including cell-based models, are needed. Such investigations would provide the quantitative data necessary to fully elucidate their combined therapeutic potential and would be of significant value to the scientific and drug development communities. The exploration of their synergistic effects could pave the way for the development of novel and more effective antioxidant formulations for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin | Rusmana | The Indonesian Biomedical Journal [inabj.org]
- 4. researchgate.net [researchgate.net]
- 5. neliti.com [neliti.com]
- 6. In-depth hepatoprotective mechanistic study of Phyllanthus niruri: In vitro and in vivo studies and its chemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. content.abcam.com [content.abcam.com]
- 11. 3.5.2. Antioxidant Cell Assay Using 2′,7′-Dichlorofluorescin-Diacetate (DCFH-DA) [bio-protocol.org]
Comparative Gene Expression Analysis: Phyltetralin and its Alternatives in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phyltetralin's Performance Supported by Experimental Data.
This guide provides a comparative analysis of the gene expression changes induced by this compound, a lignan with known antioxidant, anti-inflammatory, and anticancer properties.[1] Due to the limited availability of direct, comprehensive gene expression studies solely on this compound, this comparison extends to closely related and frequently co-analyzed lignans from the Phyllanthus species: Phyllanthin and Hypophyllanthin. These compounds share structural similarities and are often implicated in similar biological activities, making them relevant alternatives for comparative assessment.
Performance Overview: Modulation of Inflammatory and Fibrotic Pathways
This compound, along with Phyllanthin and Hypophyllanthin, demonstrates significant immunomodulatory effects by influencing key signaling pathways involved in inflammation and cellular stress responses.[2][3] Experimental evidence, primarily from studies on Phyllanthin and Phyllanthus extracts, points towards a mechanism of action involving the downregulation of pro-inflammatory and pro-fibrotic genes.
Key Comparative Findings:
-
Anti-inflammatory Effects: Phyllanthin has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This effect is achieved through the downregulation of the NF-κB, MAPK, and PI3K-Akt signaling pathways.[4][5] While direct gene expression data for this compound is less abundant, its established anti-inflammatory properties suggest a similar mode of action.[1]
-
Hepatoprotective and Anti-fibrotic Effects: Studies on Phyllanthus niruri extracts, which contain these lignans, have demonstrated a hepatoprotective effect by regulating genes involved in liver fibrosis.[6] Specifically, treatment with the extract led to the regulation of Transforming Growth Factor-beta (TGF-β), Collagen alpha-1 (Collα1), Matrix Metalloproteinase-2 (MMP2), and Tissue Inhibitor of Metalloproteinase-1 (TIMP1) gene expression in an animal model of liver toxicity.[6] Phyllanthin has been specifically identified to exert its anti-fibrotic effect by down-regulating the TGF-β signaling pathway.[7]
Quantitative Gene Expression Data
The following tables summarize the reported changes in the expression of key genes following treatment with Phyllanthin or Phyllanthus extracts. This data provides an indirect but relevant comparison for the expected effects of this compound.
Table 1: Effect of Phyllanthin on Pro-inflammatory Gene Expression in LPS-stimulated U937 Macrophages
| Gene | Treatment | Fold Change (mRNA Expression) | Key Function | Reference |
| IL-1β | Phyllanthin | Significant Inhibition | Pro-inflammatory Cytokine | [4] |
| TNF-α | Phyllanthin | Significant Inhibition | Pro-inflammatory Cytokine | [4] |
| COX-2 | Phyllanthin | Significant Suppression | Prostaglandin Synthesis | [4] |
Table 2: Regulation of Fibrosis-related Gene Expression by Phyllanthus niruri Extract in Thioacetamide-induced Hepatotoxicity
| Gene | Treatment | Expression Change vs. TAA-treated group | Key Function | Reference |
| TGF-β | P. niruri extract | Downregulated | Pro-fibrotic Cytokine | [6] |
| Collα1 | P. niruri extract | Downregulated | Extracellular Matrix Component | [6] |
| MMP2 | P. niruri extract | Downregulated | Matrix Remodeling | [6] |
| TIMP1 | P. niruri extract | Regulated | Inhibitor of Metalloproteinases | [6] |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the studies cited in this guide.
Protocol 1: Analysis of Pro-inflammatory Gene Expression in Macrophages
-
Cell Line: Human U937 macrophages.
-
Treatment: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Subsequently, cells were treated with Phyllanthin at various concentrations.
-
Gene Expression Analysis: The mRNA expression levels of target genes (IL-1β, TNF-α, COX-2) were quantified using reverse transcription-polymerase chain reaction (RT-PCR). Protein levels were also assessed to confirm the gene expression changes.[4]
Protocol 2: Evaluation of Hepatoprotective Effects and Gene Expression in Rats
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Hepatotoxicity: Liver cirrhosis was induced by intraperitoneal injections of thioacetamide (TAA).
-
Treatment: Rats were orally administered with Phyllanthus niruri extract.
-
Gene Expression Analysis: At the end of the treatment period, liver tissues were collected, and RNA was isolated. The gene expression of TGF-β, Collα1, MMP2, and TIMP1 was analyzed by real-time PCR.[6]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways modulated by these bioactive compounds and a general workflow for gene expression analysis.
Caption: NF-κB Signaling Pathway Inhibition by Phyllanthus Lignans.
Caption: General Workflow for Gene Expression Analysis.
References
- 1. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene expression profiling reveals underlying molecular mechanism of hepatoprotective effect of Phyllanthus niruri on thioacetamide-induced hepatotoxicity in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of protective effect of phyllanthin against carbon tetrachloride-induced hepatotoxicity and experimental liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phyltetralin in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Phyltetralin, a lignan isolated from plants of the Phyllanthus genus.[1][2] Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Understanding this compound: Key Properties for Disposal
Quantitative Data Summary
For clarity, the following table summarizes the key information about this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C24H32O6 | PubChem[1] |
| CAS Number | 123048-17-9 | ChemicalBook[5] |
| Appearance | Powder | BioCrick[3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound waste in a laboratory environment. This procedure is based on general best practices for the disposal of laboratory chemicals and unused medicines.
1. Risk Assessment and Personal Protective Equipment (PPE):
-
Before handling this compound waste, conduct a thorough risk assessment.
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats or filter paper) in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate quantity, and the date.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. The label should specify "this compound" and list all solvents present in the mixture. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
3. Selection of Disposal Route:
-
Preferred Method - Licensed Waste Contractor: The most appropriate and environmentally sound method for disposing of this compound waste is through a licensed hazardous waste disposal contractor. This ensures that the compound is handled and destroyed in compliance with all relevant regulations. High-temperature incineration is often the preferred method for the destruction of organic chemical waste.
-
Alternative for Small Quantities (if permissible by institutional policy): In the absence of a contracted service for small quantities, and if permitted by your institution's Environmental Health and Safety (EHS) department, an alternative may be available. This typically involves mixing the chemical waste with an inert and non-appealing substance (e.g., cat litter, sand, or dirt) before placing it in a sealed container for disposal in the regular trash.[6][7][8] However, this is not the recommended primary method for a research compound and should only be considered after consulting with your EHS department.
4. Documentation:
-
Maintain a detailed record of the disposal of this compound waste, including the date, quantity, and method of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a culture of safety and sustainability. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. This compound | C24H32O6 | CID 11223782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:123048-17-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:123048-17-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 123048-17-9 [chemicalbook.com]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
